BMS-195614
Description
an RARalpha antagonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMBRZXZDAQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123381 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182135-66-6 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Choreography of BMS-195614: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-195614 is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization. Through a comprehensive review of the available scientific literature, this document aims to serve as a critical resource for researchers engaged in the study of retinoid signaling and the development of novel therapeutics targeting this pathway.
Core Mechanism of Action: Selective Antagonism of RARα
This compound exerts its biological effects through direct and selective binding to the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-activated transcription factors. As a neutral antagonist, this compound competitively inhibits the binding of the natural agonist, all-trans retinoic acid (ATRA), to the ligand-binding pocket of RARα. This blockade prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent initiation of gene transcription.[1][2][3]
The selectivity of this compound for RARα over other RAR isotypes (RARβ and RARγ) is a critical feature, allowing for the targeted modulation of specific retinoic acid-dependent signaling pathways.
Quantitative Pharmacological Parameters
The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological data.
| Parameter | Value | Receptor Isotype | Assay Type | Reference |
| Ki | 2.5 nM | RARα | Radioligand Binding Assay | [1][2] |
Impact on Co-regulator Interactions and Gene Transcription
Upon agonist binding, RARs undergo a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the activation of target gene transcription. This compound, as a neutral antagonist, disrupts this process.[2]
-
Antagonism of Coactivator Recruitment: By occupying the ligand-binding pocket without inducing an active receptor conformation, this compound prevents the recruitment of coactivator proteins, such as those from the p160 family, to the RARα transcriptional complex.[2][4]
-
Modulation of Corepressor Binding: this compound has been shown to moderately decrease the binding of the corepressor SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors) to RARα.[2][5] However, it does not significantly affect the binding of another key corepressor, NCoR (Nuclear Receptor Corepressor).[2][5] This differential effect on corepressor interaction is a hallmark of its "neutral" antagonist profile.
The net effect of these interactions is the inhibition of the transactivation of a wide array of genes regulated by RARα. This includes the downregulation of key inflammatory and angiogenic mediators such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[1] Furthermore, this compound has been shown to inhibit the transactivation of other transcription factors, including NF-κB and AP-1.[1]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the canonical retinoic acid signaling pathway.
Experimental Protocols
The characterization of this compound as a selective RARα antagonist has been established through a series of key in vitro experiments. While the detailed, step-by-step protocols are proprietary or embedded within the materials and methods sections of peer-reviewed publications, this section outlines the principles of the major assays employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the RARα receptor.
-
Principle: A radiolabeled form of a known RARα ligand (e.g., [3H]-all-trans retinoic acid) is incubated with a source of the RARα protein (e.g., cell lysates or purified receptor). The displacement of the radioligand by increasing concentrations of the unlabeled test compound (this compound) is measured.
-
Workflow:
Radioligand Binding Assay Workflow
Transactivation (Reporter Gene) Assay
This cell-based assay is used to determine the functional activity of this compound as an antagonist.
-
Principle: Cells are co-transfected with an expression vector for RARα and a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase). In the presence of an RARα agonist, the receptor binds to the RARE and drives the expression of the reporter gene. The ability of this compound to inhibit this agonist-induced reporter activity is quantified.
-
Workflow:
Transactivation Assay Workflow
Co-regulator Interaction Assays
These assays are designed to directly assess the impact of this compound on the interaction between RARα and its co-regulators.
-
Principle: Various techniques can be employed, including mammalian two-hybrid assays, GST pull-down assays, or fluorescence resonance energy transfer (FRET). In a mammalian two-hybrid system, for example, the RARα ligand-binding domain is fused to a DNA-binding domain, and a co-regulator protein is fused to a transcriptional activation domain. The interaction between the two fusion proteins in the presence of a ligand (or antagonist) drives the expression of a reporter gene.
-
Logical Relationship:
Co-regulator Interaction Logic
Conclusion
This compound is a well-characterized, potent, and selective neutral antagonist of RARα. Its mechanism of action is centered on the competitive inhibition of agonist binding, leading to the prevention of coactivator recruitment and the subsequent repression of RARα-mediated gene transcription. The detailed understanding of its molecular interactions provides a solid foundation for its use as a research tool to probe the intricacies of retinoic acid signaling and for the potential development of novel therapeutic agents targeting this pathway. For detailed experimental protocols, researchers are directed to the primary scientific literature, including publications by Chung et al. (2013), Gehin et al. (1999), and Germain et al. (2009).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
BMS-195614: A Technical Guide to a Selective RARα Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key mediator of retinoic acid signaling.[1][2] As a neutral antagonist, this compound effectively blocks the action of RARα agonists without exhibiting inverse agonist activity.[2] Its high affinity and selectivity for RARα over other RAR isoforms (RARβ and RARγ) make it an invaluable tool for dissecting the specific roles of RARα in various biological processes and a potential therapeutic agent in diseases where RARα signaling is dysregulated. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Core Properties and Data Presentation
This compound, with the chemical name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid, is a well-characterized small molecule. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₉H₂₄N₂O₃ |
| Molecular Weight | 448.51 g/mol |
| CAS Number | 182135-66-6 |
| Appearance | White to light brown powder |
| Solubility | Soluble in DMSO (up to 25 mM) and DMF. |
| Storage | Store at -20°C for long-term stability. |
The defining characteristic of this compound is its high-affinity binding and selective antagonism of RARα. The following table summarizes its binding affinity and functional potency against the different RAR isoforms.
| Assay Type | Receptor Isoform | Value (nM) |
| Binding Affinity (Ki) | RARα | 2.5 |
| Antagonist Potency (IC₅₀) | RARα | Selective |
| RARβ | Minimal | |
| RARγ | Minimal |
Mechanism of Action
This compound functions as a neutral antagonist of RARα. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting corepressors like NCoR and SMRT, which leads to transcriptional repression. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription.
This compound binds to the ligand-binding pocket of RARα and prevents the conformational change necessary for the recruitment of coactivators, effectively blocking agonist-induced gene transcription.[2] It does not significantly affect the binding of the corepressor NCoR but can moderately decrease the binding of SMRT to RAR.[2]
Signaling Pathway Diagram
Caption: RARα signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Transactivation Competition Assay
This assay is used to determine the antagonist potency of this compound by measuring its ability to inhibit agonist-induced reporter gene expression.
a. Cell Culture and Transfection:
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Cell Line: HeLa or other suitable mammalian cell lines.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
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Transfection: Cells are seeded in 24-well plates and co-transfected with expression vectors for human RARα and RXRα, along with a reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based reagents.
b. Compound Treatment:
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24 hours post-transfection, the medium is replaced with a medium containing a constant, submaximal concentration of an RARα agonist (e.g., 10⁻⁷ M all-trans retinoic acid - ATRA).
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Increasing concentrations of this compound (or vehicle control, typically DMSO) are added to the wells.
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The cells are incubated for an additional 24 hours.
c. Reporter Gene Assay:
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Luciferase Assay: Cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
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CAT Assay: Cell lysates are prepared, and CAT activity is determined by measuring the acetylation of [¹⁴C]chloramphenicol, followed by separation of the acetylated and unacetylated forms by thin-layer chromatography and quantification by autoradiography or a phosphorimager.
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The reporter gene activity is normalized to the β-galactosidase activity to correct for variations in transfection efficiency. The IC₅₀ value for this compound is calculated as the concentration that causes a 50% inhibition of the agonist-induced reporter gene activity.
Caption: Experimental workflow for a transactivation competition assay.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the RARα receptor.
a. Membrane Preparation:
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Cells or tissues expressing RARα are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
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The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.
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The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
b. Binding Reaction:
-
The assay is performed in a 96-well plate format.
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Each well contains the membrane preparation, a fixed concentration of a radiolabeled RARα agonist (e.g., [³H]9-cis-Retinoic acid), and varying concentrations of unlabeled this compound.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled RAR agonist.
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The plate is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.
c. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
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The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki value for this compound is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
In Vivo Mouse Studies
These studies are conducted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound.
a. Animal Model:
-
CD-1 mice or other appropriate strains are used.[3]
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Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
b. Compound Administration:
-
This compound is typically administered by oral gavage.[3]
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A stock solution is prepared in a suitable vehicle, such as an emulsion of DMSO and vegetable oil, and vortexed immediately before administration to ensure a uniform suspension.[3]
-
Doses can range from 2 to 10 mg/kg daily, administered for a specified duration (e.g., 7 days).[1][3]
c. Endpoint Analysis:
-
The effects of this compound on specific physiological processes are assessed. For example, in studies of spermatogenesis, testes are collected, weighed, and processed for histological analysis to examine spermatid alignment and sperm release.[3]
-
Other endpoints can include changes in body weight and assessment of skin irritation in dermatological models.
-
Pharmacokinetic parameters can be determined by analyzing blood samples collected at various time points after administration.
Caption: General workflow for an in vivo study of this compound in mice.
Conclusion
This compound is a highly selective and potent neutral antagonist of RARα. Its well-defined biochemical properties and mechanism of action make it an essential research tool for investigating the specific functions of RARα in health and disease. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other RARα modulators, facilitating further advancements in drug discovery and development. While potent in vitro, it is important to note that some studies have reported poor oral bioavailability in vivo, a critical consideration for the design of future therapeutic applications.[3][4]
References
BMS-195614: A Technical Overview of its Binding Affinity for RARα
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of BMS-195614 for the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This compound is a selective antagonist of RARα, and understanding its interaction with its target is crucial for its application in research and drug development.
Quantitative Data Summary
The binding affinity of this compound for RARα is characterized by its inhibition constant (Ki), a measure of the concentration of the antagonist required to occupy 50% of the receptors.
| Compound | Target | Ki Value (nM) | Antagonist Type |
| This compound | RARα | 2.5 | Neutral |
This low nanomolar Ki value indicates a high binding affinity of this compound for RARα.
Mechanism of Action: RARα Antagonism
This compound functions as a neutral antagonist of RARα. In the canonical RARα signaling pathway, the binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which in turn initiates the transcription of target genes.
This compound binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it prevents the binding of agonists and thereby inhibits the downstream signaling cascade. This mode of action classifies it as a neutral antagonist, as it does not by itself alter the basal activity of the receptor but effectively blocks agonist-induced activity.
Experimental Protocols
The determination of the Ki value for this compound binding to RARα typically involves a competitive radioligand binding assay. While the specific protocol used in the original characterization may have proprietary elements, a generalized methodology based on standard practices for nuclear receptor binding assays is outlined below.
Radioligand Binding Assay for RARα
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the Retinoic Acid Receptor alpha (RARα) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Purified recombinant human RARα ligand-binding domain (LBD).
-
Radioligand: A tritiated RARα agonist, such as [³H]-all-trans retinoic acid (ATRA) or [³H]-9-cis-retinoic acid, with high specific activity.
-
Test Compound: this compound of known concentration.
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts (e.g., 5 mM MgCl2) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled RARα agonist (e.g., 1 µM ATRA) to determine the level of non-specific binding of the radioligand.
-
Separation Medium: Method to separate bound from free radioligand, such as filtration through glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Procedure:
-
Preparation of Reagents:
-
Dilute the purified RARα-LBD in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration typically near its Kd for RARα.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, set up the following reaction mixtures in triplicate:
-
Total Binding: RARα-LBD + Radioligand + Assay Buffer.
-
Non-specific Binding: RARα-LBD + Radioligand + High concentration of non-labeled agonist.
-
Competition Binding: RARα-LBD + Radioligand + Serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (typically 1-4 hours). Incubation should be performed in the dark to prevent degradation of retinoids.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for RARα.
-
Visualizations
RARα Signaling Pathway
Caption: Canonical RARα signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki value of this compound using a radioligand binding assay.
The Discovery and Initial Characterization of BMS-195614: A Selective RARα Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195614 is a synthetic, orally active small molecule that has been identified as a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα)[1]. As a member of the nuclear hormone receptor superfamily, RARα plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The discovery of subtype-selective RAR modulators like this compound has provided invaluable tools for dissecting the specific physiological and pathological roles of RARα. This document provides a comprehensive overview of the initial discovery and characterization of this compound, detailing its binding affinity, in vitro and in vivo functional activities, and its effects on various signaling pathways.
Physicochemical Properties and In Vitro Activity
This compound is characterized as a neutral RARα-selective antagonist with a high binding affinity. The key quantitative data from its initial characterization are summarized in the tables below.
| Parameter | Value | Reference |
| Target | Retinoic Acid Receptor alpha (RARα) | [1][2][3][4][5][6] |
| Ki | 2.5 nM | [1][2][3][4][5][6] |
| Molecular Weight | 448.51 g/mol | [6] |
| Formula | C29H24N2O3 | [6] |
| In Vitro Assay | Cell Line | Concentration | Effect | Reference |
| Transactivation Competition Assay | HeLa | Increasing concentrations | Selectively competes with ATRA for RARα, minimal effect on RARβ and RARγ | [7] |
| NF-κB/AP-1 Activity Assay | THP-1 | 1 µM | Inhibits ATRA-induced NF-κB/AP-1 activity | [3] |
| AP-1 Transactivation | RPE cells | 10 µM | Significantly reduces A2E-induced AP-1 transactivation | [4][8] |
| PPAR Transactivation | RPE cells | 10 µM | Inhibits A2E-induced PPAR transactivation | [2][4] |
| IL-6 mRNA Expression | RPE cells | 10 µM | Downregulates A2E-induced IL-6 mRNA expression | [4][8] |
| VEGF mRNA Expression | RPE cells | 10 µM | Downregulates A2E-induced VEGF mRNA expression | [4][8] |
| Cell Migration | MC3T3E1 osteoblast-like cells | 1 µM | Inhibits Retinoic acid-induced cell migration | [1] |
| Anti-inflammatory Effect | LPS-activated BV-2 cells | 6 µM | Reverses the anti-inflammatory effect of Vitamin A and RA on IL-6 release | [1] |
In Vivo Characterization
Initial in vivo studies in mice focused on the potential of this compound to modulate spermatogenesis, a process known to be dependent on RARα signaling.
| Study | Animal Model | Dosing Regimen | Key Findings | Reference |
| Spermatogenesis Inhibition | Mice | 2-10 mg/kg, p.o., 7 days | Minimal or no inhibition of overall spermatogenesis. Displayed poor in vivo activity when administered orally. | [1][7][9] |
The poor oral bioavailability of this compound was identified as a key factor limiting its in vivo efficacy[7][9].
Experimental Protocols
Transactivation Competition Assay
This assay is designed to determine the ability of a compound to antagonize the activation of a specific nuclear receptor by its cognate agonist.
-
Cell Culture and Transfection: HeLa cells are cultured in appropriate media. Cells are then co-transfected with an expression vector for the specific RAR isotype (RARα, RARβ, or RARγ), a reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., chloramphenicol acetyltransferase, CAT, or luciferase), and an internal control plasmid (e.g., β-galactosidase) to normalize for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with a constant concentration of the RAR agonist, all-trans retinoic acid (ATRA), and increasing concentrations of the antagonist, this compound.
-
Reporter Gene Assay: After an incubation period (typically 24-48 hours), cell lysates are prepared, and the activity of the reporter enzyme is measured.
-
Data Analysis: The reporter activity is normalized to the internal control. The ability of this compound to inhibit the ATRA-induced reporter gene expression is then plotted against its concentration to determine its antagonist potency and selectivity.
Co-regulator Interaction Assays
These assays assess the ability of a ligand to modulate the interaction of RARα with co-activator and co-repressor proteins.
-
Principle: The binding of an agonist to RARα induces a conformational change that promotes the recruitment of co-activators and the release of co-repressors. Antagonists can interfere with this process.
-
Methodology (e.g., Mammalian Two-Hybrid Assay):
-
One protein (e.g., RARα ligand-binding domain) is fused to a DNA-binding domain (e.g., GAL4).
-
The other protein (e.g., a co-activator or co-repressor) is fused to a transcriptional activation domain (e.g., VP16).
-
These constructs are co-transfected into cells along with a reporter plasmid containing the GAL4 upstream activating sequence.
-
The effect of this compound on the interaction between RARα and the co-regulator is measured by the change in reporter gene expression. As a neutral antagonist, this compound antagonizes agonist-induced co-activator recruitment but does not significantly affect the binding of the nuclear receptor co-repressor (NCoR)[5][6]. It has been shown to moderately decrease the binding of SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) to RAR[5][6].
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by selectively blocking the RARα signaling pathway. This antagonism leads to the modulation of several downstream transcriptional networks.
Downstream Signaling Effects
The antagonism of RARα by this compound has been shown to inhibit the transactivation of key transcription factors and downregulate the expression of inflammatory and angiogenic mediators.
Experimental Workflow Overview
The initial characterization of a novel compound like this compound typically follows a structured workflow from in vitro screening to in vivo validation.
Conclusion
This compound was discovered and characterized as a potent and selective neutral antagonist of RARα. Its high in vitro activity and selectivity make it a valuable research tool for elucidating the specific functions of RARα. While its initial in vivo evaluation revealed challenges related to oral bioavailability, the comprehensive characterization of its mechanism of action and effects on downstream signaling pathways provides a solid foundation for the development of future RARα-selective antagonists with improved pharmacokinetic profiles for potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of BMS-195614 in Modern Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the research applications of BMS-195614, a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα). Primarily utilized by researchers, scientists, and drug development professionals, this document outlines the core research areas where this compound is instrumental, details key experimental protocols, and presents quantitative data to facilitate comparative analysis. The signaling pathways influenced by this compound are also visually represented to enhance understanding of its mechanism of action.
Core Research Applications of this compound
This compound is a pivotal tool in a variety of research fields due to its specific interaction with RARα, a key regulator of gene transcription. Its primary applications are in cancer biology, immunology and inflammation, and ophthalmology.
-
Cancer Research: In oncology, this compound is employed to investigate the role of RARα in cell proliferation, differentiation, and migration. It has been notably used in studies involving breast cancer cell lines, such as T47D and MCF-7, to explore the mechanisms of cell motility.[1] Additionally, in the context of acute promyelocytic leukemia (APL), it is used to counteract the effects of RARα agonists on the differentiation of cell lines like NB4 and HL60.[2]
-
Immunology and Inflammation: The compound is a valuable asset in studying inflammatory processes. This compound has been shown to modulate inflammation by downregulating the expression of key cytokines such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[3] Its mechanism involves the inhibition of NF-κB transactivation, a central pathway in the inflammatory response.
-
Ophthalmology: A significant area of research for this compound is in the study of age-related macular degeneration (AMD). It has demonstrated photoprotective effects in retinal pigment epithelial (RPE) cells, particularly in models where lipofuscin accumulation (in the form of A2E) induces cellular damage upon exposure to blue light.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity across various experimental models.
| Parameter | Value | Source |
| Binding Affinity (Ki) for RARα | 2.5 nM | [4][5] |
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Source |
| T47D (Breast Cancer) | Cell Migration Assay | 1 µM | 72 hours | Did not affect retinoic acid-induced inhibition of cell migration | [1] |
| MC3T3E1 (Osteoblast-like) | Cell Migration Assay | 1 µM | 24 hours | Inhibited retinoic acid-induced cell migration | |
| BV-2 (Microglial) | IL-6 Release Assay | 6 µM | 24 hours | Reversed the anti-inflammatory effect of Vitamin A and retinoic acid | |
| RPE (Retinal Pigment Epithelial) | Phototoxicity Assay | 10-20 µM | Not Specified | Reduced blue light-induced phototoxicity in the presence of A2E | |
| HeLa | RARE-CAT Reporter Assay | Increasing Concentrations | 24 hours | Competitively inhibited ATRA-induced CAT expression for RARα | [3] |
Key Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Cell Migration Assay (Wound Healing)
This protocol is adapted from studies on breast cancer cell lines to assess cell motility.
-
Cell Seeding: Plate T47D or MCF-7 cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) and/or retinoic acid (RA). A vehicle control (e.g., DMSO or ethanol) should be run in parallel.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for up to 72 hours.[1]
-
Imaging and Analysis: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours). The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software like ImageJ.
NF-κB Reporter Assay (Luciferase-Based)
This protocol is designed to measure the effect of this compound on the NF-κB signaling pathway.
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pre-incubation: Allow cells to recover and express the reporters for 24-48 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), and incubate for an additional period (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
RARE-CAT Reporter Gene Assay
This assay measures the antagonist activity of this compound on RARα.
-
Cell Culture and Transfection: Culture HeLa cells and co-transfect with an expression vector for RARα and a reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene under the control of a retinoic acid response element (RARE).
-
Treatment: Incubate the transfected cells with a submaximal dose of all-trans retinoic acid (ATRA) and increasing concentrations of this compound for 24 hours.[3]
-
Cell Lysis and CAT Assay: Prepare cell extracts and measure CAT activity using a standard CAT assay kit, which typically involves the quantification of acetylated chloramphenicol.
-
Data Analysis: Determine the concentration of this compound required to inhibit 50% of the ATRA-induced CAT expression (IC₅₀).
Photoprotection Assay in RPE Cells
This protocol assesses the ability of this compound to protect retinal cells from light-induced damage.
-
Cell Culture and A2E Loading: Culture primary porcine RPE cells or an ARPE-19 cell line. Load the cells with A2E (e.g., 30 µM) by incubating for a specified period (e.g., 6 hours) to mimic lipofuscin accumulation.
-
Treatment: Treat the A2E-loaded cells with this compound at various concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[6]
-
Blue Light Exposure: Expose the cells to blue light (e.g., 430 nm) for a defined duration.
-
Viability Assessment: Following an incubation period post-exposure, assess cell viability using a standard method such as the MTS assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of this compound-treated cells to that of untreated cells exposed to the same light conditions.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key molecular pathways and experimental workflows involving this compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation [mdpi.com]
A Technical Guide on the Effects of BMS-195614 on Gene Transcription and Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: BMS-195614 is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα) with a high binding affinity (Ki = 2.5 nM).[1][2][3] Its mechanism of action involves binding to RARα and preventing the recruitment of coactivators, thereby inhibiting the transcriptional activation of target genes typically induced by agonists like all-trans-retinoic acid (ATRA).[1][3] This technical guide provides an in-depth analysis of this compound's effects on gene transcription and its modulation of critical signaling pathways, including the canonical RAR pathway, Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB).[2] We consolidate quantitative data, detail key experimental methodologies, and provide visual diagrams of the underlying molecular interactions and workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates gene expression through its interaction with nuclear retinoic acid receptors (RARs).[4][5] RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][7][8]
In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins like NCoR and SMRT, which silences gene transcription.[8] Upon binding of an agonist (e.g., ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then initiates the transcription of downstream target genes involved in cellular differentiation, proliferation, and apoptosis.[6][9]
This compound functions as a neutral antagonist . It binds to RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it competitively blocks agonists from binding and prevents the release of corepressors, effectively keeping target genes in a repressed state.[1][3][9] It moderately decreases SMRT binding but has no significant effect on NCoR binding.[1][3]
Impact on Signaling Pathways and Gene Transcription
This compound's primary role as an RARα antagonist leads to significant modulation of several interconnected signaling pathways and downstream gene expression profiles.
Inhibition of RARE-Mediated Transcription
The most direct effect of this compound is the inhibition of ATRA-induced transcription of genes containing RAREs.[10] This has been demonstrated in various cell types. For example, this compound reverses the differentiation effects induced by RARα agonists in acute promyelocytic leukemia cell lines like NB4 and HL60.[10] It also blocks the anti-adipogenic effect of ATRA in stromal-vascular cells.[10]
Transrepression of AP-1 and NF-κB Signaling
Beyond the canonical RAR pathway, retinoid receptors are known to transrepress other transcription factors, notably AP-1 and NF-κB.[11] this compound has been shown to inhibit the transactivation of both AP-1 and NF-κB.[2][12] This action contributes significantly to its anti-inflammatory properties. By inhibiting these pathways, this compound downregulates the expression of key pro-inflammatory and angiogenic mediators.
-
Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine deeply involved in inflammatory responses, particularly in autoimmune diseases like rheumatoid arthritis.[13][14][15] this compound downregulates IL-6 mRNA expression, and at a concentration of 6 µM, it can reverse the anti-inflammatory effect of Vitamin A on IL-6 release in LPS-activated microglial cells.[2][12]
-
Vascular Endothelial Growth Factor (VEGF): VEGF is a critical regulator of angiogenesis. This compound has been shown to downregulate its expression, suggesting potential anti-angiogenic applications.[2][12]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and experimental concentrations reported for this compound.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 2.5 nM | Retinoic Acid Receptor α (RARα) | [1][2][3] |
| Cell Migration | 1 µM | Inhibited RA-induced migration of MC3T3E1 cells | [2] |
| IL-6 Release | 6 µM | Reversed Vitamin A's anti-inflammatory effect in LPS-activated BV-2 cells | [2] |
| AP-1/NF-κB Transactivation | 10 µM | Inhibited transactivation in A2E-stimulated RPE cells | [12] |
| Phototoxicity Reduction | 10 - 20 µM | Reduced blue light-induced phototoxicity in RPE cells | [2][16] |
| NO Production | 10 µM | Partially blocked inhibition of NO production in LPS-activated SIM-A9 cells | [17] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Species | Outcome | Reference |
| Oral Dosing | 2 - 10 mg/kg (daily for 7 days) | Mouse | Minimal or no inhibition of spermatogenesis, indicating poor oral bioavailability | [2][18] |
Key Experimental Methodologies
The characterization of this compound's activity relies on several key experimental protocols.
RARE-CAT Transactivation Competition Assay
This assay is fundamental for quantifying the antagonist activity of compounds targeting RARs.[10][18] It measures the ability of an antagonist to compete with an agonist and inhibit the transcription of a reporter gene.
Protocol Summary:
-
Transfection: HeLa cells are co-transfected with plasmids expressing the desired RAR isotype (e.g., RARα) and a reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene under the control of a RARE promoter.[18]
-
Treatment: Cells are treated with a submaximal concentration of an agonist (e.g., ATRA) to induce reporter expression, along with increasing concentrations of the antagonist (this compound).[18]
-
Incubation: Cells are incubated for 24-48 hours to allow for gene expression.
-
Analysis: Cells are lysed, and CAT enzyme activity is measured. A decrease in CAT activity in the presence of the antagonist indicates successful inhibition.[18]
Cell Migration (Wound Healing) Assay
This assay assesses the impact of a compound on the migratory capabilities of cells, which is relevant for cancer and inflammation research.[19]
Protocol Summary:
-
Culture: Cells (e.g., T47D breast cancer cells) are grown to a confluent monolayer.[19]
-
Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (e.g., RA, this compound).[19]
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 72 hours).[19]
-
Analysis: The rate of wound closure is quantified using imaging software to determine the extent of cell migration into the empty space.[19]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Retinoic acid receptors inhibit AP1 activation by regulating extracellular signal-regulated kinase and CBP recruitment to an AP1-responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin 6 Is Required for the Development of Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-6 biology: implications for clinical targeting in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delayed onset and reduced severity of collagen-induced arthritis in interleukin-6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BMS-195614 in Modulating Retinoic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195614 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2] As a key regulator of gene transcription, the retinoic acid (RA) signaling pathway is integral to numerous physiological processes, including cellular differentiation, proliferation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, making targeted modulators like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ligand-binding pocket of RARα, thereby preventing the binding of the natural ligand, all-trans retinoic acid (ATRA).[1] In its unbound state, the RAR/RXR heterodimer is typically associated with corepressor proteins like SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor), which maintain a repressive chromatin state and inhibit gene transcription.
Upon agonist binding, a conformational change in the receptor leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. This compound is characterized as a neutral antagonist. This means that while it blocks the action of agonists, it does not significantly alter the basal repressive state of the receptor. Specifically, this compound has been shown to antagonize agonist-induced coactivator recruitment.[4] It has a moderate effect on decreasing the binding of the corepressor SMRT to RAR, but it does not significantly affect the binding of NCoR.
Quantitative Data
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinity and activity.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor α
| Parameter | Value | Reference |
| Ki for RARα | 2.5 nM | [4][5] |
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Cell Line/Animal Model | Concentration/Dose | Effect | Reference |
| Inhibition of ATRA-induced differentiation | NB4, HL-60 | Not specified | Reversed the effects of RARα agonists | [2] |
| Cell Migration Assay | T47D | 10-6 M (72 hrs) | Did not affect RA-induced inhibition of cell migration | [2] |
| Spermatogenesis Inhibition | Mice | 2-10 mg/kg (p.o., 7 days) | Minimal or no inhibition of spermatogenesis | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
RAR Transactivation Assay
This assay is used to determine the ability of a compound to activate or inhibit the transcriptional activity of a specific RAR isotype. A reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT), is placed under the control of a retinoic acid response element (RARE).
Materials:
-
Expression vectors for the desired RAR isotype (e.g., pSG5-RARα)
-
A reporter plasmid containing a RARE upstream of a reporter gene (e.g., (RARE)3x-tk-Luc)[7]
-
A control plasmid for transfection efficiency normalization (e.g., pRL-SV40 expressing Renilla luciferase)[6]
-
Transfection reagent (e.g., Lipofectamine)[6]
-
Cell culture medium (e.g., DMEM) and supplements[6]
-
This compound and a known RAR agonist (e.g., ATRA)
-
Luciferase assay system[6]
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[6]
-
Co-transfect the cells with the RAR expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]
-
After 4-6 hours, replace the transfection medium with fresh medium containing the test compounds.[6] For antagonist assays, add a submaximal concentration of the RAR agonist (e.g., 10-7 M ATRA) with increasing concentrations of this compound.[1]
-
Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the control reporter (Renilla luciferase) using a luminometer.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the inhibition of agonist-induced reporter activity by this compound.
ATRA-Induced Differentiation of HL-60 Cells
This protocol is used to assess the ability of this compound to inhibit the differentiation of myeloid leukemia cells induced by ATRA.
Materials:
-
HL-60 human promyelocytic leukemia cells[8]
-
RPMI-1640 medium supplemented with FBS[8]
-
ATRA and this compound
-
Differentiation markers:
-
For morphological assessment: Wright-Giemsa stain
-
For functional assessment: Nitroblue tetrazolium (NBT) reduction assay
-
For surface marker expression: Phycoerythrin (PE)-conjugated anti-CD11b antibody and flow cytometer[3]
-
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium with 10% FBS.[8]
-
Seed the cells at a density of 1 x 105 cells/mL.
-
Treat the cells with 1 µM ATRA in the presence or absence of varying concentrations of this compound for 3 to 7 days.[8]
-
Assess differentiation using one or more of the following methods:
-
Morphology: Prepare cytospin slides, stain with Wright-Giemsa, and examine for morphological changes characteristic of granulocytic differentiation (e.g., segmented nuclei).
-
NBT Reduction: Incubate cells with NBT and a stimulant like PMA. Differentiated cells will produce superoxide, which reduces NBT to a blue-black formazan precipitate. Quantify the percentage of positive cells by light microscopy.
-
CD11b Expression: Stain cells with a PE-conjugated anti-CD11b antibody and analyze by flow cytometry to quantify the percentage of cells expressing this myeloid differentiation marker.[3]
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of this compound on the migration of adherent cells, such as the T47D breast cancer cell line.
Materials:
-
T47D cells[9]
-
6-well plates
-
Culture medium (e.g., RPMI with FBS)[9]
-
1 mL pipette tip[9]
-
Microscope with a camera
Procedure:
-
Seed T47D cells in 6-well plates and grow to a confluent monolayer.[9]
-
Create a "scratch" or wound in the monolayer using a sterile 1 mL pipette tip.[9]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentrations of RA and/or this compound.[9]
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) until the wound in the control well is nearly closed.[9]
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the rate of cell migration as the distance migrated over time.
In Vivo Spermatogenesis Inhibition Study in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of orally administered this compound on spermatogenesis in mice.
Materials:
-
Male CD-1 mice[1]
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles[10]
-
Bouin's solution for tissue fixation[11]
-
Paraffin and microtome for tissue sectioning
-
Hematoxylin and eosin (H&E) for staining[11]
-
Light microscope
Procedure:
-
House male CD-1 mice under standard laboratory conditions.
-
Administer this compound daily by oral gavage at the desired doses (e.g., 2 and 10 mg/kg) for a specified period (e.g., 7 days).[1] A control group should receive the vehicle alone.
-
At the end of the treatment period, euthanize the mice.
-
Dissect the testes and fix them in Bouin's solution for 24 hours.[11]
-
Process the fixed tissues, embed in paraffin, and cut 5-μm thick sections.
-
Stain the sections with H&E.
-
Examine the testicular histology under a light microscope, paying close attention to the stages of spermatogenesis, the presence of different germ cell types, and any signs of abnormalities in the seminiferous tubules.[11]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: Retinoic Acid Signaling Pathway and this compound Action.
Caption: RAR Transactivation Assay Workflow.
Caption: In Vivo Spermatogenesis Study Workflow.
References
- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Wound healing assay [bio-protocol.org]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
A Technical Overview of Preliminary In Vitro Studies with BMS-195614
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on BMS-195614, a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα). The following sections detail its biochemical properties, mechanism of action, effects on key signaling pathways, and the experimental protocols used to elucidate these characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.
Table 1: Binding Affinity and Potency
| Parameter | Value | Description |
| Ki | 2.5 nM | Inhibitor constant for RARα, indicating high binding affinity.[1][2][3][4] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Concentration | Effect |
| RPE cells | Phototoxicity Assay | 10-20 μM | Reduces blue light-induced phototoxicity in the presence of A2E.[1] |
| BV-2 cells | Anti-inflammatory Assay | 6 μM (24h) | Reverses the anti-inflammatory effect of Vitamin A and Retinoic Acid on LPS-activated IL-6 release.[1] |
| MC3T3-E1 cells | Cell Migration Assay | 1 μM (24h) | Inhibits Retinoic Acid-induced cell migration.[1] |
| NB4 & HL-60 cells | Differentiation Assay | Not Specified | Reversed the differentiation induced by RARα agonists (AM580, AM80, BMS 194753).[5] |
| T47D cells | Cell Migration Assay | Not Specified | In combination with Retinoic Acid (10-6 M for 72h), did not affect cell movement.[5] |
| SIM-A9 cells | NO Production Assay | 10 μM | Partially blocked the inhibition of nitric oxide production by BT75 in LPS-activated cells.[6] |
Mechanism of Action
This compound is characterized as a neutral, selective antagonist for RARα.[1][2][3][4] Its mechanism of action is centered on its ability to bind to the RARα subunit and competitively inhibit the binding of agonists like all-trans retinoic acid (ATRA).[5][7]
Unlike inverse agonists, this compound does not significantly affect the binding of the nuclear receptor corepressor (NCoR).[2][3][4] However, it does moderately decrease the binding of the silencing mediator for retinoid and thyroid hormone receptors (SMRT) to RAR.[2][3][4] Crucially, this compound antagonizes the recruitment of coactivators (CoA) that is induced by RAR agonists.[2][3][4] This prevents the initiation of gene transcription at Retinoic Acid Response Elements (RAREs).
Signaling Pathways and Cellular Effects
This compound modulates several downstream signaling pathways by inhibiting RARα-mediated transcription.
RARα Signaling Pathway
This compound directly interferes with the canonical RARα signaling pathway. In the absence of an agonist, RARα, in a heterodimer with the Retinoid X Receptor (RXR), binds to RAREs on DNA and recruits corepressors like NCoR and SMRT, leading to transcriptional repression. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating transcription. This compound binds to RARα, preventing the agonist-induced recruitment of coactivators, thereby maintaining a state of transcriptional repression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-195614 in In Vitro Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1] In cancer biology, the RARα signaling pathway is often dysregulated. All-trans retinoic acid (ATRA), a natural ligand for RARs, is used in differentiation therapy for certain cancers like acute promyelocytic leukemia (APL).[2] this compound serves as a valuable research tool to investigate the specific role of RARα in cancer cell lines by competitively inhibiting the binding of agonists like ATRA to RARα, thereby blocking the downstream signaling cascade. These application notes provide detailed protocols for utilizing this compound in various in vitro assays with cancer cell lines.
Mechanism of Action
This compound is a neutral, selective antagonist for RARα with a high binding affinity, exhibiting a Ki of 2.5 nM.[3][4][5] It functions by binding to the RARα subunit, which typically forms a heterodimer with the Retinoid X Receptor (RXR). This RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the presence of an agonist like ATRA, this binding initiates the transcription of genes involved in cell differentiation and growth arrest. This compound competitively blocks the binding of agonists to RARα, thereby preventing the recruitment of coactivators and subsequent gene transcription. This antagonistic action makes it an ideal compound to probe the RARα signaling pathway and to reverse the effects of RARα agonists in cancer cell lines.[1]
Data Presentation
Quantitative Data Summary
| Compound | Target | Parameter | Value | Cell Line(s) | Reference |
| This compound | RARα | Ki | 2.5 nM | Not specified | [3][4][5] |
Note: The Ki value represents the inhibition constant and is a measure of the compound's binding affinity to the receptor. A lower Ki value indicates a higher affinity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, both alone and in combination with an RARα agonist like ATRA.
Materials:
-
Cancer cell line of interest (e.g., NB4, HL60, T47D)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
All-trans retinoic acid (ATRA) (stock solution in DMSO, protected from light)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 20 µM) and ATRA (e.g., 1 µM) in complete culture medium. A vehicle control (DMSO) should also be prepared at the same final concentration as in the drug-treated wells.
-
Treatment:
-
This compound alone: Add 100 µL of the diluted this compound solutions to the respective wells.
-
ATRA alone: Add 100 µL of the diluted ATRA solution.
-
Co-treatment: Pre-incubate cells with different concentrations of this compound for 1-2 hours before adding a fixed concentration of ATRA.
-
Controls: Add 100 µL of medium with DMSO (vehicle control) and medium only (blank).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is to detect changes in the expression of RARα and its downstream target proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and ATRA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARα, anti-p21, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM), ATRA (e.g., 1 µM), or a combination for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: RARα Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BMS-195614 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Retinoic acid (RA), a metabolite of vitamin A, and its nuclear receptors, including RARα, play crucial roles in regulating gene expression that governs cell proliferation, differentiation, and migration. The aberrant activity of RARα has been implicated in various diseases, including cancer, making it a target of significant interest in drug development. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell migration using two standard in vitro methods: the wound healing (scratch) assay and the transwell migration assay.
Mechanism of Action
This compound functions by competitively binding to the ligand-binding pocket of RARα, thereby inhibiting the downstream signaling cascades typically initiated by retinoic acid. The cellular effects of RARα modulation on cell migration are multifaceted and can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: RARα, upon binding its natural ligand retinoic acid, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. RARα has been shown to regulate the expression of various genes involved in cell adhesion and migration, including integrins, laminins, cadherins, and collagens.[3][4] By antagonizing RARα, this compound can alter the expression of these critical genes, thereby influencing cell-cell and cell-extracellular matrix (ECM) interactions, which are fundamental to cell motility.
-
Non-Genomic Pathway: Recent evidence suggests that RARα can also exert rapid, non-transcriptional effects on the cytoskeleton. This pathway involves the direct interaction of cytoplasmic RARα with the ARP2/3 complex, a key regulator of actin polymerization. This interaction can influence the dynamics of the actin cytoskeleton, a primary driver of cell movement.
Data Presentation
The following table summarizes the experimental conditions and qualitative results of using this compound in a cell migration assay. Currently, there is a lack of extensive quantitative data in the public domain detailing the percentage of migration inhibition by this compound alone. The available data primarily focuses on its use in conjunction with retinoic acid to elucidate the role of RARα in RA-mediated effects.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Key Findings | Reference |
| T47D (Human Breast Cancer) | Wound Healing | 10⁻⁶ M | 72 hours | This compound did not reverse the inhibition of cell migration induced by Retinoic Acid (RA), suggesting that RARα is not the primary mediator of RA's anti-migratory effects in this cell line.[5] | --INVALID-LINK-- |
Experimental Protocols
Two common and robust methods for assessing cell migration in vitro are the wound healing assay and the transwell migration assay. The choice of assay depends on the specific research question. The wound healing assay is suitable for studying collective cell migration and the process of closing a gap, mimicking wound healing. The transwell assay is ideal for quantifying the chemotactic response of individual cells to a chemoattractant.
Protocol 1: Wound Healing (Scratch) Assay
This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest cultured to confluence in 6-well or 12-well plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluence.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours prior to the assay.
-
Creating the Scratch:
-
Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Ensure the scratch is of a consistent width for all wells. A gentle and steady motion is crucial.
-
Gently wash the wells twice with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare the desired concentrations of this compound in serum-free or low-serum medium. A vehicle control (DMSO) should be included.
-
A suggested starting concentration is 10⁻⁶ M, based on published data.[5] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Add the treatment media to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratches at time 0 using a microscope at 4x or 10x magnification. Use markings on the plate to ensure the same field of view is imaged at each time point.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images at regular intervals (e.g., 6, 12, 24, 48, and 72 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This protocol provides a framework for assessing the effect of this compound on the chemotactic migration of cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size, compatible with 24-well plates)
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Serum-free medium
-
Chemoattractant (e.g., complete medium with 10% FBS, or a specific growth factor)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluence.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant medium to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
-
Treatment and Seeding:
-
Prepare the cell suspension with the desired concentrations of this compound or vehicle control (DMSO) in serum-free medium.
-
Add 200 µL of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for your cell line's migration rate (typically 4-24 hours).
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the upper chamber to remove any cells that have not migrated through the pores.
-
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).
-
Calculate the average number of migrated cells per field for each condition.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
-
The results can be expressed as the percentage of migration relative to the control.
-
Mandatory Visualizations
Caption: RARα signaling pathways in cell migration.
Caption: Wound Healing Assay Workflow.
Caption: Transwell Migration Assay Workflow.
References
- 1. Retinoic acid receptor gamma impacts cellular adhesion, Alpha5Beta1 integrin expression and proliferation in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Genes involved in cell adhesion and signaling: a new repertoire of retinoic acid receptor target genes in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
Recommended concentration of BMS-195614 for cell culture experiments.
Application Notes and Protocols for BMS-195614 in Cell Culture
Introduction
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] With a high affinity for RARα (Ki = 2.5 nM), this compound effectively blocks the receptor's interaction with its natural ligand, all-trans retinoic acid (ATRA), thereby inhibiting the transcription of target genes.[1][2] This selective antagonism makes this compound an invaluable tool for elucidating the specific functions of RARα in various biological processes. Its utility has been demonstrated in studies involving the modulation of inflammation, inhibition of cell migration, and reversal of agonist-induced differentiation.[1][4][5] Additionally, this compound has been shown to inhibit the transactivation of NF-κB and AP-1, and downregulate the expression of IL-6 and VEGF.[1]
These application notes provide an overview of the recommended concentrations and detailed protocols for the use of this compound in cell culture experiments, intended for researchers in cell biology, cancer research, and drug development.
Data Presentation
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations used in various published studies.
| Cell Type | Concentration | Incubation Time | Experimental Context | Observed Effect |
| RPE (Retinal Pigment Epithelial) cells | 10-20 µM | Not Specified | Co-treatment with A2E and blue light exposure | Reduced phototoxicity and modulated inflammation/angiogenesis.[1] |
| BV-2 (microglial) cells | 6 µM | 24 hours | Co-treatment with Vitamin A/Retinoic Acid and LPS | Reversed the anti-inflammatory effects of Vitamin A/RA on IL-6 release.[1] |
| MC3T3E1 (osteoblast-like) cells | 1 µM | 24 hours | Co-treatment with Retinoic Acid | Inhibited RA-induced cell migration.[1] |
| SIM-A9 (microglial) cells | 10 µM | 30 minutes (pre-treatment) | Pre-treatment before RARα agonist and LPS stimulation | Partially blocked the inhibition of nitric oxide (NO) production by the RARα agonist.[6] |
| NB4 & HL60 (acute promyelocytic leukemia) cells | Not Specified | Not Specified | Co-treatment with RARα agonists (AM580, AM80) | Reversed the agonist-induced differentiation of the leukemia cell lines.[4][5] |
| T47D (breast cancer) cells | 1 µM | 72 hours | Co-treatment with Retinoic Acid | Blocked the RA-mediated reduction in cell migration.[4][5] |
Signaling Pathway
This compound acts as a competitive antagonist at the RARα receptor, thereby inhibiting the canonical retinoic acid signaling pathway.
Caption: Inhibition of the RARα signaling pathway by this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[2][3]
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.49 mg of this compound (MW: 448.51 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year.[5]
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.
2. General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
Caption: General workflow for cell culture treatment with this compound.
3. Protocol for Inhibiting Retinoic Acid (RA)-Induced Effects
This protocol is designed for experiments where this compound is used to antagonize the effects of an RARα agonist, such as all-trans retinoic acid (ATRA).
-
Objective: To determine if the biological effects of ATRA are mediated through RARα.
-
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
ATRA stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
-
Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach approximately 70-80% confluency.
-
Pre-treatment (Optional but Recommended):
-
Prepare medium containing the desired concentration of this compound (e.g., 1 µM).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for a pre-treatment period, for instance, 30 minutes to 2 hours, to allow the antagonist to occupy the receptors.[6]
-
-
Co-treatment:
-
Prepare media for all experimental conditions. A typical setup includes:
-
Vehicle Control (e.g., 0.1% DMSO)
-
ATRA only (e.g., 1 µM)
-
This compound only (e.g., 1 µM)
-
ATRA + this compound (e.g., 1 µM each)
-
-
For the co-treatment group, add ATRA directly to the medium already containing this compound. For other groups, replace the medium with the corresponding prepared media.
-
-
Incubation: Incubate the cells for the period relevant to the biological process being studied (e.g., 24 hours for migration, 72 hours for differentiation).[1][5]
-
Analysis: Following incubation, harvest the cells for downstream analysis. This could include:
-
Cell Migration Assay: Wound healing (scratch) assay or transwell migration assay.
-
Differentiation Assay: Analysis of differentiation markers by qPCR, Western blot, or flow cytometry.
-
Gene Expression Analysis: qPCR or RNA-sequencing to assess the expression of RA-target genes.
-
Cell Viability/Proliferation Assay: MTT, WST-1, or cell counting assays.
-
-
References
Application Notes and Protocols: BMS-195614 Treatment of Acute Promyelocytic Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Promyelocytic Leukemia (APL) is a subtype of acute myeloid leukemia (AML) characterized by a specific chromosomal translocation, most commonly t(15;17), which results in the formation of the PML-RARα fusion protein. This oncoprotein blocks myeloid differentiation and promotes the proliferation of leukemic promyelocytes. All-trans retinoic acid (ATRA) is a cornerstone of APL therapy, as it can induce the differentiation of APL cells. BMS-195614 is a selective antagonist of the retinoic acid receptor alpha (RARα). In the context of APL research, this compound serves as a critical tool to investigate the mechanisms of RARα signaling and to study the effects of blocking this pathway. These notes provide detailed protocols and data for the use of this compound in the treatment of APL cell lines.
Data Presentation
While specific quantitative data for the standalone effects of this compound on APL cell viability, apoptosis, and cell cycle are not extensively published, its primary utility is in competitively inhibiting the effects of RARα agonists like ATRA. The following tables summarize the expected outcomes based on its mechanism of action and data from studies using similar RAR antagonists.
Table 1: Effect of this compound on APL Cell Viability (Expected Trends)
| Cell Line | Treatment | Expected IC50 | Notes |
| NB4 | This compound | > 10 µM | As a RARα antagonist, this compound is not expected to be cytotoxic on its own at typical experimental concentrations. |
| HL-60 | This compound | > 10 µM | Similar to NB4 cells, significant inhibition of viability is not anticipated. |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in APL Cell Lines (Expected Trends)
| Cell Line | Treatment | Expected Apoptosis Rate | Expected Cell Cycle Changes |
| NB4 | This compound | No significant increase | No significant change in cell cycle distribution. |
| HL-60 | This compound | No significant increase | No significant change in cell cycle distribution. |
| NB4 | ATRA + this compound | Inhibition of ATRA-induced apoptosis | Reversal of ATRA-induced G0/G1 arrest. |
| HL-60 | ATRA + this compound | Inhibition of ATRA-induced apoptosis | Reversal of ATRA-induced G0/G1 arrest. |
Table 3: Effect of this compound on Differentiation Markers in ATRA-Treated APL Cells (Expected Trends)
| Cell Line | Treatment | NBT Reduction Assay (% Positive Cells) | CD11b Expression |
| HL-60 | ATRA (1 µM) | Significant Increase | Significant Increase |
| HL-60 | ATRA (1 µM) + this compound (1 µM) | Reversal to baseline | Reversal to baseline |
| NB4 | ATRA (1 µM) | Significant Increase | Significant Increase |
| NB4 | ATRA (1 µM) + this compound (1 µM) | Reversal to baseline | Reversal to baseline |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
APL cell lines (e.g., NB4, HL-60)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
All-Trans Retinoic Acid (ATRA) (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture APL cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in culture plates.
-
Prepare working solutions of this compound and ATRA by diluting the stock solutions in culture medium to the desired final concentrations. A typical concentration for this compound to antagonize ATRA is 1 µM.
-
For antagonist experiments, pre-treat cells with this compound for 1-2 hours before adding ATRA.
-
For single-agent experiments, add this compound directly to the cell culture.
-
Include appropriate vehicle controls (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot for PML-RARα Expression
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RARα (which detects both RARα and PML-RARα)
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
Quantitative RT-PCR for RAR Target Gene Expression
Materials:
-
Treated and control cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., C/EBPε, p21) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from cell pellets using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Visualizations
Caption: Mechanism of this compound action in APL cells.
Caption: Workflow for studying this compound effects.
Caption: Logical flow of this compound's cellular effects.
Application Notes and Protocols for Utilizing BMS-195614 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and embryonic development.[1][2] Upon binding to its ligand, all-trans-retinoic acid (ATRA), RARα forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.[3][4][5] Dysregulation of the retinoic acid signaling pathway has been implicated in various diseases, including cancer.[3][6]
A luciferase reporter assay is a widely used method to study the activity of signaling pathways that regulate gene expression. In the context of RARα, a reporter construct is engineered to contain RAREs upstream of a minimal promoter that drives the expression of the firefly luciferase gene. When cells containing this construct are stimulated with an RARα agonist like ATRA, the activated RARα/RXR heterodimer binds to the RAREs and induces the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the transcriptional activity of RARα.
This compound, as an RARα antagonist, competitively inhibits the binding of agonists to RARα, thereby preventing the recruitment of coactivators and subsequent gene transcription.[2] This inhibitory effect can be quantified by a decrease in luciferase activity in a dose-dependent manner. This document provides a detailed protocol for using this compound in a luciferase reporter assay to determine its inhibitory activity on RARα signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the retinoic acid signaling pathway and the experimental workflow for the luciferase reporter assay.
Caption: Retinoic Acid Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for the Luciferase Reporter Assay.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Retinoic Acid Receptor alpha (RARα) | [1][2] |
| Mechanism of Action | Selective RARα antagonist | [2] |
| Binding Affinity (Ki) | 2.5 nM | [2] |
| Effective Concentration Range (in vitro) | 1 - 20 µM (in various cell-based assays) | [7] |
| Expected IC50 in RARE-Luciferase Assay | 10 - 500 nM (estimated) | N/A |
| Solubility | Soluble to 25 mM in DMSO | [8] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line that is amenable to transfection (e.g., HEK293, HeLa, HepG2).
-
Reporter Plasmids:
-
Firefly luciferase reporter plasmid containing multiple copies of a Retinoic Acid Response Element (RARE) upstream of a minimal promoter (e.g., pGL3-RARE-luc).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
All-trans-retinoic acid (ATRA): Prepare a stock solution in DMSO (e.g., 1 mM) and store at -20°C, protected from light.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or MEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000) or other transfection method.
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega, Cat. No. E1910) or equivalent, containing Luciferase Assay Reagent II (for firefly luciferase) and Stop & Glo® Reagent (for Renilla luciferase).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
96-well white, clear-bottom tissue culture plates: For luminescence measurements.
-
Luminometer: Capable of sequential dual-luciferase measurements.
Cell Seeding
-
Culture cells in appropriate medium supplemented with 10% FBS and antibiotics.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1-2 x 10^4 cells per well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
Transfection
-
For each well of the 96-well plate, prepare the transfection mix according to the manufacturer's protocol. A typical ratio would be 100 ng of the RARE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection mix to the cells.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Treatment with ATRA and this compound
-
After the 24-hour transfection period, remove the medium containing the transfection mix.
-
Replace with fresh, low-serum (e.g., 0.5-1% FBS) medium.
-
Prepare serial dilutions of this compound in the low-serum medium. A suggested concentration range for the dose-response curve is from 1 nM to 10 µM.
-
Prepare a solution of ATRA in the low-serum medium at a concentration that gives a submaximal response (EC80), which should be determined in a preliminary experiment (typically in the range of 10-100 nM).
-
Add the this compound dilutions to the respective wells.
-
Immediately add the ATRA solution to all wells except for the negative control wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with DMSO (at the same final concentration as the highest this compound concentration).
-
ATRA only: Cells treated with ATRA and the vehicle for this compound.
-
This compound only: Cells treated with the highest concentration of this compound to check for any agonist activity.
-
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
Dual-Luciferase Reporter Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents and the 96-well plate to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II, wait 2 seconds, and then measure the firefly luminescence for 10 seconds.
-
Following the firefly luciferase measurement, the luminometer should inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luminescence for 10 seconds.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency.
-
Normalized Activity = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Calculate the percentage of inhibition of ATRA-induced activity for each concentration of this compound using the following formula:
-
% Inhibition = 100 x [1 - (Normalized Activity of this compound treated sample - Normalized Activity of Vehicle Control) / (Normalized Activity of ATRA only - Normalized Activity of Vehicle Control)]
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
By following this detailed protocol, researchers can effectively utilize this compound to investigate the RARα signaling pathway and quantify its antagonistic activity in a robust and reproducible manner.
References
- 1. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 2. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for BMS-195614 in Spermatogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-195614, a selective Retinoic Acid Receptor Alpha (RARα) antagonist, in the study of spermatogenesis. While initially investigated for its potential as a male contraceptive, its utility in research lies in its specific ability to probe the role of RARα signaling in testicular function. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in both in vitro and in vivo experimental settings.
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is essential for spermatogenesis, regulating processes from spermatogonial differentiation to spermiation. RA exerts its effects by binding to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors. The alpha isoform of RAR (RARα) is known to be critically important for male fertility. This compound is a potent and selective antagonist for RARα, making it a valuable tool for dissecting the specific functions of this receptor subtype in the complex process of sperm development.
Mechanism of Action
This compound acts as a neutral antagonist of RARα. It competitively binds to the ligand-binding pocket of RARα, preventing the binding of endogenous retinoic acid. This blockage inhibits the subsequent conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of target gene transcription. Consequently, the downstream signaling pathways regulated by RARα are suppressed.
Data Presentation
In Vitro Activity of this compound
| Parameter | Receptor Subtype | Value | Assay System | Reference |
| Binding Affinity (Ki) | RARα | 2.5 nM | Not Specified | |
| Antagonist IC50 | RARα | 500 nM | Transactivation Assay | [1] |
| RARβ | 5000 nM | Transactivation Assay | [1] | |
| RARγ | 10,000 nM | Transactivation Assay | [1] |
In Vivo Studies of this compound in Mice
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| CD1 Mice | 2 mg/kg/day | Oral Gavage | 7 days | No significant inhibition of spermatogenesis; normal testicular weight and morphology. | [1] |
| CD1 Mice | 10 mg/kg/day | Oral Gavage | 7 days | No significant inhibition of spermatogenesis; normal testicular weight and morphology. | [1] |
| Mice | Oral Doses | 1 month | No inhibition of spermatogenesis. | [2] |
Experimental Protocols
In Vitro RARα Antagonist Transactivation Assay
This protocol is designed to quantify the antagonist activity of this compound on RARα-mediated gene transcription using a reporter gene assay.
Materials:
-
HeLa cells (or other suitable cell line)
-
Expression plasmids for RARα
-
Reporter plasmid containing a Retinoic Acid Response Element (RARE) linked to a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase)
-
Internal control plasmid for transfection efficiency normalization (e.g., β-galactosidase)
-
All-trans Retinoic Acid (ATRA)
-
This compound
-
Cell culture medium and supplements
-
Transfection reagent
-
Lysis buffer
-
Reporter assay system reagents (e.g., CAT assay kit)
Procedure:
-
Cell Culture and Transfection:
-
Plate HeLa cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the RARα expression plasmid, the RARE-reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a submaximal concentration of the agonist ATRA (e.g., 10⁻⁷ M).
-
Add increasing concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and an agonist-only control.
-
-
Cell Lysis and Reporter Assay:
-
After 24 hours of incubation with the compounds, wash the cells with PBS and lyse them using the appropriate lysis buffer.
-
Perform the reporter gene assay (e.g., CAT assay) on the cell lysates according to the manufacturer's instructions.[3][4][5]
-
Measure the activity of the internal control (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ATRA-induced reporter activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Administration of this compound to Mice
This protocol describes the oral administration of this compound to mice to study its effects on spermatogenesis.
Materials:
-
Male CD1 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or corn oil)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.2 mg/mL and 1.0 mg/mL for 2 mg/kg and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound suspension or vehicle control to the mice once daily via oral gavage for the specified duration (e.g., 7 days).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
-
Tissue Collection:
-
At the end of the study period (e.g., one month post-treatment), euthanize the mice according to approved institutional guidelines.
-
Dissect the testes, weigh them, and fix one testis in Bouin's solution or 10% neutral buffered formalin for histological analysis. The other testis can be used for molecular or biochemical analyses.
-
Histological Analysis of Testes
This protocol outlines the procedure for preparing and staining testicular tissue sections to evaluate spermatogenesis.
Materials:
-
Fixed testes
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Mounting medium
Procedure:
-
Tissue Processing and Embedding:
-
Dehydrate the fixed testes through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections of the paraffin-embedded testes using a microtome.
-
Float the sections on a water bath and mount them on glass slides.
-
-
Staining (H&E):
-
Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.[6]
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).[7][8][9][10]
-
Rinse and "blue" the sections in a weakly alkaline solution.[8]
-
Counterstain with eosin to visualize cytoplasm and extracellular structures (pink/red).[6][7][10]
-
Dehydrate the stained sections through an ascending series of ethanol and clear in xylene.[6][10]
-
-
Mounting and Coverslipping:
-
Apply a drop of mounting medium to the section and place a coverslip over it.
-
-
Microscopic Examination:
Visualizations
Caption: RARα signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo studies of this compound in mice.
References
- 1. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. revvity.com [revvity.com]
- 6. a.storyblok.com [a.storyblok.com]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 9. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 10. mycetoma.edu.sd [mycetoma.edu.sd]
- 11. Computerized spermatogenesis staging (CSS) of mouse testis sections via quantitative histomorphological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of the Cellular Composition in Seminiferous Tubules in Normal and Genetically Modified Infertile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Spermatogenesis Through Staging of Seminiferous Tubules | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: BMS-195614 in Male Contraception Animal Model Studies
Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα). The rationale for its investigation as a non-hormonal male contraceptive stems from the critical role of retinoic acid signaling in spermatogenesis, a process heavily dependent on RARα.[1][2] Genetic studies, including those on RARα knockout mice, have demonstrated that the absence of RARα function leads to infertility due to significant disruption of spermatogenesis, closely mimicking the effects of vitamin A deficiency.[3][4] Unlike pan-RAR antagonists that target RARα, β, and γ, a selective RARα antagonist like this compound was explored to minimize potential side effects by targeting only the key receptor subtype essential for male fertility.[2]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in animal models based on published research. It is important to note that while potent in vitro, this compound has demonstrated poor oral bioavailability and limited efficacy in disrupting spermatogenesis in mice at lower doses.[1][5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 448.51 g/mol | |
| Formula | C₂₉H₂₄N₂O₃ | |
| CAS Number | 182135-66-6 | |
| Purity | ≥98% | |
| Solubility | Soluble to 25 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action
This compound functions as a competitive antagonist at the ligand-binding domain of RARα. In the context of spermatogenesis, particularly in Sertoli and germ cells, retinoic acid (the active metabolite of Vitamin A) binds to RARα. This binding event causes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The entire complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of genes essential for germ cell differentiation and the progression of spermatogenesis.[2]
This compound, by occupying the binding site, prevents retinoic acid from activating the receptor. This action inhibits the recruitment of coactivators and maintains the suppression of gene transcription, thereby disrupting the carefully timed process of sperm development.
Figure 1. Signaling pathway of RARα antagonism by this compound.
Quantitative Data Summary
In Vitro Activity
| Compound | Target | Assay Type | Value | Reference |
| This compound | RARα | Kᵢ | 2.5 nM | [6] |
| This compound | RARα | IC₅₀ (Antagonism) | 500 nM | [7] |
| This compound | RARβ | IC₅₀ (Antagonism) | 5000 nM | [7] |
| This compound | RARγ | IC₅₀ (Antagonism) | 10,000 nM | [7] |
In Vivo Studies (Oral Administration)
| Animal Model | Compound | Dose | Duration | Outcome on Spermatogenesis | Reference |
| CD1 Mice | This compound | 2 and 10 mg/kg/day | 7 days | Ineffective; no disruption observed. Testicular weights were normal. | [1][8] |
| Mice | This compound | Oral Doses | 1 month | No inhibition of spermatogenesis. | [5] |
| Wistar Rats | This compound | 75 mg/kg | Not specified | Effects on spermatogenesis were observed (archived data). | [1] |
Experimental Protocols
The following protocols are based on methodologies used in studies evaluating RAR antagonists for male contraception. Despite the negative results for this compound at lower doses, these protocols provide a framework for in vivo testing.
Protocol 1: Evaluation of Contraceptive Efficacy in Mice
Objective: To assess the effect of orally administered this compound on spermatogenesis and fertility in adult male mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Adult male CD1 mice (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
-
Microscope and histology equipment
-
Bouin's fixative or 10% neutral buffered formalin
Procedure:
-
Animal Acclimation: Acclimate adult male CD1 mice to the housing facility for at least one week prior to the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh daily.
-
Dosing Regimen:
-
Divide mice into experimental groups (e.g., Vehicle Control, 2 mg/kg this compound, 10 mg/kg this compound). A minimum of n=5 per group is recommended.
-
Administer the compound or vehicle daily via oral gavage for a set duration (e.g., 7 days, 28 days).[1][8]
-
Monitor animals daily for any signs of toxicity, changes in behavior, or body weight.
-
-
Endpoint Analysis:
-
Tissue Collection: At the end of the treatment period (and at specified recovery time points, e.g., 4 weeks post-treatment), euthanize the animals.
-
Record body weight and testis weight.
-
Dissect the testes and epididymides. One testis should be fixed for histological analysis.
-
Sperm Counts: Mince the cauda epididymis in a known volume of appropriate buffer to release sperm. Count sperm using a hemocytometer.
-
Histological Analysis:
-
Fix one testis in Bouin's solution or formalin overnight.
-
Process the tissue for paraffin embedding.
-
Section the testis (e.g., 5 µm sections) and mount on slides.
-
Perform standard Hematoxylin and Eosin (H&E) staining.
-
Examine the seminiferous tubules for morphology, presence of all germ cell stages, alignment of spermatids, and signs of germ cell loss or failure of sperm release.[1][2]
-
-
-
Fertility Studies (Optional):
-
Following the treatment period, co-house each treated male with two untreated, proven-breeder female mice.
-
Monitor females for pregnancies and litter size over several weeks to assess the reversibility of any contraceptive effect.
-
Figure 2. Experimental workflow for in vivo testing of this compound.
Discussion and Limitations
The primary challenge in using this compound for in vivo male contraception studies is its poor pharmacokinetic profile.[1] Despite being a potent RARα antagonist in vitro, its low oral bioavailability prevents it from reaching sufficient concentrations in the testes to exert a pharmacological effect at doses comparable to other effective RAR antagonists.[1][8] Studies have shown that oral administration to mice at doses up to 10 mg/kg for 7 days failed to inhibit spermatogenesis.[1][8] While archived data indicated that a very high dose (75 mg/kg) could be effective in rats, such a high dose is generally considered undesirable for contraceptive development due to the increased risk of off-target effects and toxicity.[1]
For researchers wishing to use this compound, it may serve as a useful in vitro tool or a negative control in in vivo studies to highlight the importance of bioavailability for this class of compounds. Further research could explore alternative delivery mechanisms or formulations to improve its systemic exposure. However, for the purpose of inducing infertility via oral administration, other compounds such as the pan-RAR antagonist BMS-189453 or the newer RARα-selective antagonist YCT-529 have demonstrated greater promise.[8][9]
References
- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral administration of a retinoic Acid receptor antagonist reversibly inhibits spermatogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for BMS-195614 in Inflammation and Immunology Research
Introduction
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in regulating gene transcription.[1] In the fields of inflammation and immunology, this compound serves as a valuable chemical probe to investigate the roles of RARα signaling in various cellular processes, including immune cell differentiation, cytokine production, and inflammatory responses. Its ability to selectively block RARα allows researchers to dissect the specific contributions of this receptor subtype in complex biological systems.
Mechanism of Action
This compound functions as a neutral, selective antagonist for RARα with a high binding affinity.[1] It competitively inhibits the binding of retinoic acid (RA) to RARα, thereby preventing the recruitment of coactivators to the receptor-ligand complex.[1][2] This blockade of coactivator recruitment leads to the inhibition of target gene transcription. Notably, this compound has been shown to inhibit the transactivation of key inflammatory transcription factors such as NF-κB and AP-1.[3][4] It also downregulates the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and the angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Chemical Name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]-benzoic acid | [1][2] |
| Alternative Names | BMS 614 | [3][2] |
| Molecular Formula | C₂₉H₂₄N₂O₃ | [1][2] |
| Molecular Weight | 448.51 g/mol | [2] |
| CAS Number | 182135-66-6 | [1][2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 25 mM in DMSO | |
| Storage | Store at -20°C | [1][2] |
| Binding Affinity (Ki) for RARα | 2.5 nM | [3][1][2] |
Table 2: Summary of In Vitro and In Vivo Effects
| Experimental System | Concentration/Dose | Observed Effect | Source |
| In Vitro | |||
| LPS-activated BV-2 microglial cells | 6 µM | Reverses the anti-inflammatory effect of Vitamin A and Retinoic Acid on IL-6 release. | [3] |
| MC3T3E1 osteoblast-like cells | 1 µM | Inhibits Retinoic Acid-induced cell migration. | [3] |
| A2E-stimulated RPE cells | 10-20 µM | Reduces blue light-induced phototoxicity and modulates inflammation and angiogenesis. | [3] |
| A2E-stimulated RPE cells | Not specified | Reduces AP-1 transactivation and mRNA expression of IL-6 and VEGF. | [4] |
| LPS-activated SIM-A9 microglial cells | 10 µM | Partially blocks the inhibition of nitric oxide (NO) production by an RARα agonist. | [5] |
| In Vivo | |||
| CD1 Mice (oral gavage) | 2-10 mg/kg for 7 days | Minimal or no inhibition of overall spermatogenesis. Displayed poor oral bioavailability. | [3][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inhibiting Inflammation
This compound exerts its anti-inflammatory effects primarily by antagonizing the RARα signaling pathway. In the presence of its natural ligand, all-trans retinoic acid (ATRA), RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. This compound competes with ATRA for binding to RARα, preventing the conformational change required for coactivator recruitment and thereby inhibiting gene expression. This leads to the downstream inhibition of pro-inflammatory signaling pathways like NF-κB and AP-1, and a reduction in the expression of inflammatory mediators.
Caption: Signaling pathway of this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on inflammation in a cell-based assay.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Microglia
This protocol is adapted from studies investigating the anti-inflammatory effects of retinoid receptor modulators on microglial cells.[5]
-
Cell Line: SIM-A9 immortalized mouse microglial cells.
-
Materials:
-
SIM-A9 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed SIM-A9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the medium and pre-treat the cells with fresh medium containing this compound at the desired concentration (e.g., 10 µM) for 30 minutes. Include a vehicle control (DMSO) group.
-
Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
NO Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Compare the NO levels in the this compound treated groups to the LPS-only and vehicle control groups.
-
Protocol 2: Transactivation Competition Assay
This protocol is a general method based on descriptions of characterizing RARα antagonists.[6]
-
Cell Line: HeLa cells (or other suitable cell line).
-
Materials:
-
HeLa cells
-
Expression vectors for RARα and RXR
-
Reporter plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter gene (e.g., Luciferase or Chloramphenicol Acetyltransferase - CAT)
-
Transfection reagent
-
All-trans retinoic acid (ATRA)
-
This compound
-
Luciferase or CAT assay system
-
-
Procedure:
-
Transfection: Co-transfect HeLa cells in a multi-well plate with the RARα and RXR expression vectors and the RARE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a submaximal concentration of ATRA (to induce reporter gene expression) and varying concentrations of this compound. Include controls for vehicle, ATRA alone, and this compound alone.
-
Incubation: Incubate the cells for another 24 hours.
-
Reporter Gene Assay:
-
Lyse the cells according to the manufacturer's protocol for the chosen reporter assay system (Luciferase or CAT).
-
Measure the reporter gene activity using a luminometer or by performing a CAT ELISA.
-
-
Data Analysis: Normalize the reporter activity to total protein concentration. Plot the reporter activity against the concentration of this compound to determine the IC₅₀ value for the inhibition of ATRA-induced transactivation.
-
Protocol 3: Analysis of Cytokine mRNA Expression by qPCR
This protocol describes how to measure changes in the expression of inflammatory genes like IL-6 and VEGF.[3][4]
-
Cell Line: Any relevant cell type, such as Retinal Pigment Epithelial (RPE) cells.
-
Materials:
-
RPE cells
-
This compound
-
Inflammatory stimulus (e.g., A2E)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Procedure:
-
Cell Treatment: Culture and treat the cells with this compound and the inflammatory stimulus as described in Protocol 1 (steps 1-4), using appropriate incubation times for gene expression changes (typically 4-24 hours).
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using a suitable master mix, cDNA template, and primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in the treated groups to the control groups.
-
References
- 1. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-195614 for Studying Retinoid Effects in Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoid signaling, mediated by retinoic acid (RA) and its nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is crucial for a multitude of processes during embryonic development.[1] Dysregulation of this pathway can lead to severe developmental defects.[2] BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key mediator of RA signaling.[3][4] With a Ki of 2.5 nM, it acts as a neutral antagonist, effectively blocking the recruitment of coactivators to the RARα/RXR heterodimer upon agonist binding.[5][6] This property makes this compound an invaluable tool for dissecting the specific roles of RARα-mediated signaling in various developmental events, including organogenesis, limb development, and neural differentiation.[7][8] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in developmental biology research.
Data Presentation
Quantitative data from experiments utilizing this compound should be organized to clearly demonstrate dose-dependent effects and comparisons between control and treated groups.
Table 1: Effect of this compound on All-Trans-Retinoic Acid (ATRA)-Induced Gene Expression in Embryonic Limb Bud Micromass Culture
| Treatment | Concentration | Target Gene 1 (Fold Change vs. Vehicle) | Target Gene 2 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| ATRA | 100 nM | 15.2 ± 1.8 | 8.5 ± 0.9 |
| ATRA + this compound | 100 nM + 1 µM | 2.1 ± 0.3 | 1.5 ± 0.2 |
| ATRA + this compound | 100 nM + 5 µM | 1.2 ± 0.2 | 1.1 ± 0.1 |
| This compound | 5 µM | 0.9 ± 0.1 | 1.0 ± 0.1 |
Table 2: Quantification of Chondrogenesis in Limb Bud Micromass Cultures Treated with this compound
| Treatment | Concentration | Alcian Blue Staining (Absorbance at 620 nm) | Collagen Type II Expression (Relative Fluorescence Units) |
| Vehicle (DMSO) | - | 1.25 ± 0.15 | 1500 ± 120 |
| ATRA | 100 nM | 0.21 ± 0.05 | 350 ± 45 |
| ATRA + this compound | 100 nM + 1 µM | 0.98 ± 0.11 | 1250 ± 100 |
| ATRA + this compound | 100 nM + 5 µM | 1.15 ± 0.13 | 1420 ± 115 |
Experimental Protocols
Protocol 1: In Vitro Limb Bud Micromass Culture to Assess Chondrogenesis Inhibition
This protocol is adapted from established methods for murine limb bud micromass cultures and is designed to test the effect of this compound on chondrogenesis.[1][8]
Materials:
-
E11.5-E12.5 mouse embryos
-
This compound (stock solution in DMSO)
-
All-Trans-Retinoic Acid (ATRA) (stock solution in DMSO)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Collagenase D
-
Alcian Blue stain
-
Antibodies for immunofluorescence (e.g., anti-Collagen Type II)
Procedure:
-
Cell Isolation:
-
Euthanize pregnant mice at E11.5-E12.5 and dissect the embryos in sterile PBS.
-
Isolate the forelimbs and hindlimbs from the embryos.
-
Digest the limb buds in a solution of trypsin and collagenase D to dissociate the cells.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with DMEM/F12 containing 10% FBS and resuspend to a final concentration of 2 x 10^7 cells/mL.
-
-
Micromass Culture:
-
Spot 10 µL of the cell suspension into the center of each well of a 24-well plate.
-
Incubate for 1-2 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
-
Gently add 500 µL of culture medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin) to each well.
-
-
Treatment:
-
Prepare culture media containing the desired concentrations of this compound and/or ATRA. A typical concentration range for this compound to antagonize RA effects is 1-10 µM.
-
Replace the medium in the wells with the treatment media. Include appropriate vehicle controls (DMSO).
-
-
Analysis of Chondrogenesis:
-
After 3-5 days of culture, fix the micromasses with 4% paraformaldehyde.
-
Alcian Blue Staining: Stain the cultures with Alcian Blue solution to visualize cartilage nodules. Quantify by extracting the dye and measuring absorbance at 620 nm.
-
Immunofluorescence: Perform immunofluorescence staining for chondrogenic markers such as Collagen Type II to visualize and quantify chondrocyte differentiation.
-
Protocol 2: General Guideline for In Vivo Studies in Chick Embryos
This protocol provides a general framework for administering this compound to developing chick embryos to study its effects on embryogenesis.
Materials:
-
Fertilized chicken eggs
-
This compound (stock solution in a biocompatible solvent like DMSO)
-
Incubator
-
Windowing supplies (forceps, scissors, sealing tape)
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5-38°C in a humidified incubator.
-
Windowing: At the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for limb development studies), create a small window in the eggshell to access the embryo.
-
Compound Administration:
-
Prepare a dilution of this compound in a carrier solution.
-
Apply a specific volume of the this compound solution directly onto the chorioallantoic membrane or inject into the amniotic cavity. The dosage will need to be optimized for the specific research question.
-
-
Sealing and Re-incubation: Seal the window with tape and return the egg to the incubator.
-
Analysis:
-
Harvest the embryos at subsequent developmental stages.
-
Analyze for morphological defects, changes in gene expression via in situ hybridization or qRT-PCR, and alterations in protein localization via immunohistochemistry.
-
Mandatory Visualization
Caption: Retinoid signaling pathway and the antagonistic action of this compound on RARα.
Caption: A typical experimental workflow for studying retinoid effects using this compound.
References
- 1. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Analysis of chondrogenesis using micromass cultures of limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-195614 solubility and stability in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BMS-195614 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM. As a neutral antagonist, it blocks the binding of retinoic acid to RARα and inhibits the subsequent transactivation of target genes.[1] This compound has been shown to modulate inflammatory and angiogenic processes by inhibiting the transactivation of NF-κB, AP-1, and PPAR.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] The solubility in these solvents is approximately 30 mg/mL.[3] It is sparingly soluble in aqueous buffers.[4]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C.[5] For long-term stability, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[4] Once dissolved, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C, it is stable for about one month.[2]
Q4: What are the known effects of this compound in cell culture experiments?
This compound has been demonstrated to reverse the differentiation induced by RARα agonists in acute promyelocytic leukemia cell lines such as NB4 and HL-60.[2] In breast cancer cell lines like T47D, it has been used to study the role of RARα in cell migration.[2][6]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in cell culture media.
-
Cause A: Low solubility in aqueous solutions. this compound is a hydrophobic compound with limited solubility in aqueous environments like cell culture media.[4]
-
Solution: To improve solubility, first dissolve this compound in 100% DMSO to make a concentrated stock solution. When preparing the working solution, dilute the stock solution directly into pre-warmed (37°C) cell culture medium with vigorous vortexing or swirling. Avoid adding the compound to cold media. The final DMSO concentration in the cell culture should be kept as low as possible, ideally below 0.5%, to minimize cytotoxicity.
-
-
Cause B: High final concentration of the compound. The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Solution: Test a range of final concentrations to determine the highest soluble concentration under your specific experimental conditions (e.g., media type, serum percentage). A solubility of approximately 0.5 mg/mL has been reported in a 1:1 solution of DMSO:PBS (pH 7.2).[4]
-
-
Cause C: Interaction with media components. Certain components in the cell culture medium can contribute to the precipitation of hydrophobic compounds.
-
Solution: The presence of serum in the media can sometimes aid in the solubilization of hydrophobic drugs. If working in serum-free conditions, the risk of precipitation may be higher. It is not recommended to store the aqueous working solution for more than one day.[4]
-
Issue 2: Lack of expected biological effect.
-
Cause A: Degradation of the compound. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that the stock solutions are stored correctly at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.[2] Protect the compound from light.
-
-
Cause B: Suboptimal concentration. The concentration of this compound used may not be sufficient to elicit a biological response in the chosen cell line.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Effective concentrations can vary between cell types. For example, a concentration of 1 µM has been used in studies with T47D breast cancer cells.[5]
-
-
Cause C: Cell line specific insensitivity. The targeted signaling pathway may not be active or relevant in your particular cell line.
-
Solution: Confirm that your cell line expresses RARα and that the downstream signaling pathways (e.g., NF-κB, AP-1) are active and relevant to the biological question being investigated.
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~30 mg/mL[3] |
| DMF | ~30 mg/mL[3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] |
| Cell Culture Media | Sparingly soluble, dependent on media composition and serum presence.[4] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[4] |
| Stock Solution in Solvent | -20°C | ~1 month[2] |
| -80°C | ~6 months[2] | |
| Aqueous Working Solution | 4°C or 37°C | Not recommended for storage longer than one day.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 4.485 mg of this compound (MW: 448.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming up to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed. For example, to achieve a final concentration of 1 µM in 10 mL of media, add 1 µL of the 10 mM stock solution.
-
Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately vortex or swirl the medium vigorously to ensure rapid and uniform mixing and to prevent precipitation.
-
Remove the existing medium from your cultured cells and replace it with the medium containing this compound.
-
Include a vehicle control by adding the same volume of DMSO to the control cell culture plates. The final DMSO concentration should be consistent across all conditions and ideally not exceed 0.5%.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with your downstream analysis.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound as a selective RARα antagonist.
References
- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BMS 195614 | Retinoid Receptor | TargetMol [targetmol.com]
- 6. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor in vivo efficacy of oral BMS-195614.
This technical support center provides troubleshooting guidance for researchers encountering poor in vivo efficacy with orally administered BMS-195614. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro experiments with this compound show potent activity, but I'm not observing the expected effect in my animal models after oral administration. What are the likely causes?
A1: A discrepancy between in vitro potency and in vivo efficacy for orally dosed this compound is a known issue.[1] This is often attributed to poor oral bioavailability, which can be caused by a combination of factors including low aqueous solubility, poor intestinal permeability, high plasma protein binding, and rapid metabolism.[1]
Q2: How can I experimentally determine if poor oral bioavailability is the issue for this compound in my study?
A2: A series of in vitro and in vivo experiments can help elucidate the cause. We recommend a tiered approach:
-
Assess Physicochemical Properties: Start with basic properties like aqueous solubility.
-
In Vitro ADME Assays: Conduct assays to predict absorption and metabolism. These include:
-
Caco-2 permeability assay to assess intestinal absorption.
-
Liver microsome stability assay to evaluate hepatic metabolism.
-
Plasma protein binding assay.
-
-
In Vivo Pharmacokinetic (PK) Study: If the in vitro data suggests potential liabilities, a pilot PK study in your animal model is warranted to directly measure the concentration of this compound in the plasma over time after oral and intravenous (IV) administration. This will determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (Area Under the Curve), and ultimately, oral bioavailability.
Q3: What specific issues with this compound's properties might be contributing to its poor performance in vivo?
A3: Based on studies of structurally similar RARα antagonists, the primary issues are likely high plasma protein binding and rapid hepatic metabolism.[1] Although this compound is orally active, a significant portion of the absorbed compound may be bound to plasma proteins, rendering it unavailable to engage its target, RARα.[1] Additionally, it may be quickly broken down by metabolic enzymes in the liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation.[1]
Q4: My formulation of this compound for oral gavage appears cloudy. Could this be affecting the results?
A4: Yes, a cloudy or precipitated formulation indicates poor solubility of this compound in your chosen vehicle. This will lead to inconsistent and likely incomplete absorption from the gastrointestinal tract. It is crucial to use a clear, homogenous formulation for oral dosing studies. You may need to explore different vehicle formulations to improve solubility.
Q5: Are there alternative administration routes I can try to bypass the issues with oral delivery?
A5: To confirm that the compound is active in vivo when it reaches systemic circulation, you can consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection. These routes bypass first-pass metabolism in the liver and can help determine if the lack of efficacy is due to poor oral bioavailability or other factors.
Data Summary
The following table summarizes key in vitro properties that can influence the in vivo efficacy of a compound like this compound. Data for a similar, well-characterized RARα antagonist with poor in vivo efficacy (Compound 2) is presented alongside a pan-RAR antagonist with good in vivo efficacy (Compound 1) for comparison.
| Parameter | Compound 1 (Good in vivo efficacy) | Compound 2 (Poor in vivo efficacy, similar to this compound) | This compound | Significance |
| RARα Antagonist Activity | Pan-antagonist | Selective antagonist | Selective antagonist (Ki = 2.5 nM)[2][3][4] | All compounds are active at the target in vitro. |
| Aqueous Solubility | Poor | Poor | Expected to be poor | Poor solubility can limit dissolution and absorption. |
| Caco-2 Permeability | Moderate | Moderate | Not reported | Moderate permeability suggests some absorption is possible. |
| Plasma Protein Binding (Mouse) | 95.3 ± 3.1% | 99.2 ± 0.9% | Not reported | High plasma protein binding reduces the free, active fraction of the drug. |
| Liver Microsome Stability (Mouse) | More stable | Less stable (faster metabolism) | Not reported | Rapid metabolism reduces drug exposure. |
| Oral Bioavailability (Mouse) | Sufficient for efficacy | Poor | Poor[1] | Low oral bioavailability is a primary reason for poor in vivo efficacy. |
Data for Compounds 1 and 2 are adapted from Chung et al., ACS Med Chem Lett. 2013.[1]
Experimental Protocols
Caco-2 Permeability Assay
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal barrier.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[5]
-
Transport Experiment:
-
The test compound (e.g., this compound at a specified concentration) is added to the apical (donor) side of the monolayer, and fresh media is added to the basolateral (receiver) side.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess active efflux, the experiment can be repeated in the reverse direction (basolateral to apical).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor compartment.
-
Liver Microsome Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Methodology:
-
Preparation: Pooled liver microsomes from the species of interest (e.g., mouse, human) are thawed and diluted in a phosphate buffer.
-
Incubation:
-
This compound is added to the microsome solution at a final concentration typically around 1 µM.
-
The reaction is initiated by adding a NADPH-regenerating system.
-
The mixture is incubated at 37°C.
-
A control incubation without the NADPH-regenerating system is included to account for non-enzymatic degradation.
-
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Loading:
-
Plasma from the species of interest, spiked with this compound, is added to one chamber.
-
A buffer solution is added to the other chamber.
-
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure comparable matrix effects during analysis.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: RARα signaling pathway and this compound's antagonistic effect.
References
- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: BMS-195614 and Potential Off-Target Effects
Welcome to the technical support center for BMS-195614. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of this compound, with a specific focus on Peroxisome Proliferator-Activated Receptors (PPAR) and Retinoid X Receptors (RXR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent and selective neutral antagonist for the Retinoic Acid Receptor alpha (RARα).[1][2] It operates by competing with retinoic acid for binding to RARα, thereby inhibiting the recruitment of coactivators and subsequent target gene transcription. The binding affinity (Ki) of this compound for RARα is approximately 2.5 nM.[1][2]
Q2: Does this compound have any documented off-target effects on PPAR signaling?
Yes, there is evidence to suggest that this compound can inhibit the transactivation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] While the primary target of this compound is RARα, researchers should be aware of this potential interaction, especially when interpreting data from cell-based assays where PPAR signaling pathways are active. The quantitative specifics of this inhibition, such as IC50 values for different PPAR isoforms, are not extensively detailed in the currently available literature, necessitating careful experimental validation if PPAR-related effects are suspected.
Q3: Does this compound directly interact with or affect RXR?
Current literature does not indicate a direct binding interaction or off-target effect of this compound on Retinoid X Receptors (RXRs). RXRs are common heterodimerization partners for both RARs and PPARs.[3][4][5][6][7][8] Therefore, while a direct effect on RXR is not documented, modulation of the RARα signaling pathway by this compound could indirectly influence the dynamics of RXR-containing heterodimers.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments where unexpected results may be attributed to the off-target effects of this compound on PPAR signaling.
| Observed Issue | Potential Cause Related to Off-Target Effects | Recommended Troubleshooting Steps |
| Unexpected changes in the expression of known PPAR target genes (e.g., genes involved in lipid metabolism or adipogenesis). | This compound may be inhibiting PPAR-mediated transactivation.[1] | 1. Perform a dose-response experiment: Test a range of this compound concentrations to see if the effect is dose-dependent. 2. Use a PPAR agonist: Co-treat cells with a known PPAR agonist to see if it can rescue the phenotype. 3. Use a structurally different RARα antagonist: Compare the results with another RARα antagonist to determine if the effect is specific to this compound. 4. Measure PPAR activity directly: Use a PPAR reporter assay to directly assess the inhibitory effect of this compound on PPAR transactivation. |
| Altered cellular phenotype consistent with PPAR pathway modulation (e.g., changes in adipocyte differentiation, inflammatory response). | The observed phenotype could be a consequence of the off-target inhibition of PPAR by this compound. | 1. Knockdown of PPAR isoforms: Use siRNA or other gene-silencing techniques to confirm that the observed phenotype is indeed PPAR-dependent. 2. Consult the literature for PPAR-independent effects: Investigate if the observed phenotype could be mediated by other signaling pathways known to be affected by this compound (e.g., NF-κB, AP-1).[1] |
Quantitative Data Summary
| Compound | Target | Affinity (Ki) | Reference |
| This compound | RARα | 2.5 nM | [1][2] |
| This compound | PPARs | Inhibition of transactivation reported, but quantitative binding affinity is not specified. | [1] |
Experimental Protocols
Protocol 1: PPAR Reporter Assay to Assess Off-Target Inhibition
This protocol describes a cell-based reporter assay to quantify the potential inhibitory effect of this compound on PPAR activity.
1. Materials:
- Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2).
- Expression plasmids for the desired PPAR isoform (PPARα, PPARγ, or PPARδ) and its heterodimeric partner RXRα.
- A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or other reporter gene.
- A control plasmid for normalization (e.g., expressing Renilla luciferase).
- Transfection reagent.
- This compound.
- A known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα).
- Cell culture medium and reagents.
- Luciferase assay system.
2. Procedure:
- Seed cells in a multi-well plate and allow them to attach overnight.
- Co-transfect the cells with the PPAR/RXR expression plasmids, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
- After 24 hours, replace the medium with fresh medium containing a known PPAR agonist to stimulate PPAR activity.
- Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Incubate the cells for another 24 hours.
- Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
- Normalize the PPRE-luciferase activity to the control luciferase activity.
- Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discrete Roles for Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor in Recruiting Nuclear Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BMS-195614 concentration to avoid cytotoxicity.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of BMS-195614 in in-vitro experiments, with a focus on avoiding potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM.[1][2] It functions as a neutral antagonist, meaning it blocks the binding of agonists like all-trans retinoic acid (ATRA) to RARα, thereby inhibiting the transcription of RARα target genes.[3][4] this compound has been shown to inhibit the transactivation of NF-κB and AP-1, and downregulate the expression of IL-6 and VEGF.[1][5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
Based on published studies, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for most in-vitro applications.[1][6] For instance, a concentration of 1 µM was effective in inhibiting retinoic acid-induced cell migration, while concentrations of 10-20 µM have been used to reduce blue light-induced phototoxicity in RPE cells.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell type and experimental conditions.
Q3: What is the solubility and stability of this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] The stability of this compound in cell culture media over long incubation periods should be empirically determined for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
While this compound is a selective RARα antagonist, high concentrations may potentially lead to off-target effects. One study noted that it can inhibit PPAR transactivation.[1][5] It is always advisable to include appropriate controls in your experiments to monitor for potential off-target activities.
Troubleshooting Guide
Issue 1: I am observing significant cell death after treating my cells with this compound.
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Possible Cause 1: Concentration is too high.
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Solution: Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and use a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess cell health. Based on the results, select a concentration for your experiments that is well below the cytotoxic range.
-
-
Possible Cause 2: Solvent toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in all your experiments.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to a compound. If your cell line is particularly sensitive, you may need to use lower concentrations of this compound and/or shorter incubation times.
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Issue 2: I am not observing the expected antagonistic effect of this compound.
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Possible Cause 1: Insufficient concentration.
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Solution: The concentration of this compound may be too low to effectively antagonize the RARα signaling in your system. Gradually increase the concentration, while monitoring for cytotoxicity.
-
-
Possible Cause 2: Compound degradation.
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Solution: Ensure that your stock solution of this compound has been stored properly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions. The stability of the compound in your specific cell culture medium and conditions should also be considered, especially for long-term experiments.
-
-
Possible Cause 3: Cell-specific factors.
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Solution: The expression level of RARα and the activity of the signaling pathway can vary between cell types. Confirm that your cell line expresses RARα and that the pathway is active under your experimental conditions.
-
Data Summary
| Parameter | Value | Cell Type | Reference |
| Ki for RARα | 2.5 nM | - | [1][2] |
| Effective Concentration (Inhibition of RA-induced migration) | 1 µM | MC3T3E1 osteoblast-like cells | [1] |
| Effective Concentration (Reversal of anti-inflammatory effect of Vitamin A) | 6 µM | LPS-activated BV-2 cells | [1] |
| Effective Concentration (Reduction of blue light-induced phototoxicity) | 10-20 µM | RPE cells | [1] |
| Non-cytotoxic Concentration | 10 µM (30 min pre-treatment) | SIM-A9 cells | [6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxicity in a specific cell line.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Multichannel pipette
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Plate reader (570 nm wavelength)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a RARα antagonist.
Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating and Addressing Potential Resistance to BMS-195614
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter or wish to investigate potential resistance to the selective RARα antagonist, BMS-195614, in cancer cell lines. As specific instances of acquired resistance to this compound are not widely documented in publicly available literature, this guide offers a generalized framework and best practices for studying drug resistance, adapted to the mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] It functions by binding to RARα with high affinity (Ki = 2.5 nM), thereby blocking the binding of its natural ligand, all-trans retinoic acid (ATRA), and subsequent activation of target gene transcription.[1][3] This can inhibit signaling pathways involved in cell differentiation, proliferation, and inflammation.[1][2]
Q2: Are there known cases of cancer cell lines resistant to this compound?
Currently, there is a lack of published studies specifically detailing acquired resistance of cancer cell lines to this compound. However, drug resistance is a common phenomenon in cancer therapy, and it is plausible that resistance to this compound could be developed.
Q3: What are the potential mechanisms of resistance to a RARα antagonist like this compound?
Based on general principles of drug resistance in cancer, potential mechanisms for resistance to this compound could include:
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Target Alteration: Mutations in the RARA gene that prevent this compound from binding to the RARα protein.
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Target Overexpression: Increased expression of RARα, requiring higher concentrations of the drug to achieve the same level of inhibition.
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Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibition of RARα signaling, promoting cell survival and proliferation. This could involve the upregulation of other nuclear receptors or growth factor signaling pathways.
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Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove this compound from the cell.[4][5]
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Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of this compound.
Troubleshooting Guide: Investigating Suspected this compound Resistance
If you observe a decreased response to this compound in your cancer cell line experiments, the following troubleshooting guide can help you investigate and characterize the potential resistance.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased potency (higher IC50) of this compound in a continuously treated cell line. | Development of acquired resistance. | 1. Confirm the IC50 shift with a dose-response curve. 2. Perform molecular and cellular analyses to investigate resistance mechanisms (see Experimental Protocols). |
| Heterogeneous response to this compound within a cell population. | Pre-existence of a resistant sub-population. | 1. Isolate single-cell clones and test their individual sensitivity to this compound. 2. Analyze molecular markers of resistance in the isolated clones. |
| No effect of this compound on a new cancer cell line. | Intrinsic resistance. | 1. Verify RARα expression in the cell line. 2. Investigate for pre-existing mutations in the RARA gene. 3. Assess the activity of downstream RARα signaling pathways. |
Experimental Protocols
Here are detailed protocols for key experiments to investigate and characterize resistance to this compound.
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[4][6]
Methodology:
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
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Monitor Cell Viability: Continuously monitor the cells. Initially, a significant portion of the cells may die.
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Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold.[6]
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Repeat and Expand: Repeat the process of dose escalation and recovery until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
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Characterize the Resistant Line: Once a resistant cell line is established, confirm the shift in IC50 compared to the parental line.
Protocol 2: Assessing Changes in RARα Expression and Gene Sequencing
Methodology:
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Western Blot for RARα Protein Expression:
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Lyse parental and resistant cells and quantify total protein concentration.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with a primary antibody specific for RARα, followed by a secondary antibody.
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Detect the signal and compare the protein levels of RARα between the parental and resistant cell lines, using a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Quantitative PCR (qPCR) for RARA mRNA Expression:
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Isolate total RNA from parental and resistant cells.
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Synthesize cDNA using reverse transcriptase.
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Perform qPCR using primers specific for the RARA gene and a reference gene (e.g., GAPDH).
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Calculate the relative expression of RARA in the resistant cells compared to the parental cells.
-
-
Sanger Sequencing of the RARA Gene:
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Isolate genomic DNA from both parental and resistant cell lines.
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Amplify the coding region of the RARA gene using PCR.
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Purify the PCR product and perform Sanger sequencing to identify any potential mutations in the resistant cell line.
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Protocol 3: Investigating Bypass Signaling Pathways using a Phospho-Kinase Array
Methodology:
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Cell Lysis: Lyse parental and resistant cells, both treated and untreated with this compound.
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Array Incubation: Incubate the cell lysates with a phospho-kinase array membrane, which contains antibodies against various phosphorylated signaling proteins.
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Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the phosphorylated proteins.
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Analysis: Quantify the signal intensity for each spot on the array and compare the phosphorylation status of key signaling molecules between parental and resistant cells to identify any upregulated bypass pathways.
Visualizations
Signaling Pathway of this compound and Potential Resistance Mechanisms
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating this compound resistance in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
BMS-195614 experimental artifacts in high-throughput screening.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195614 in high-throughput screening (HTS) and other experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2][3][4][5] It functions as a neutral antagonist, meaning it blocks the binding of agonists like all-trans-retinoic acid (ATRA) to RARα, thereby inhibiting the transcription of RARα target genes.[6] It has a reported Ki of 2.5 nM for RARα.[1][2][3][4]
Q2: I am seeing unexpected results in my cell-based HTS assay. Could this compound be causing artifacts?
While specific HTS artifacts for this compound are not widely documented, unexpected results can arise from several factors. Consider the following possibilities:
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On-Target Effects in Your Cell Line: If your cells express RARα, the observed activity could be a genuine on-target effect of this compound. It is crucial to have a comprehensive understanding of the signaling pathways active in your chosen cell model.
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Off-Target Effects: Although selective for RARα, at higher concentrations this compound may interact with other cellular targets. It has been shown to inhibit the transactivation of NF-κB and AP-1.[1] It also displayed some inhibitory effects on PPAR and RXR transactivation in certain contexts.[7]
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Compound Solubility: this compound is soluble in DMSO.[2][4] Ensure that the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect cell viability or assay performance. Compound precipitation at high concentrations can lead to false positives.
-
Assay-Specific Interference: General HTS artifacts can include interference with fluorescence or luminescence readouts, or compound aggregation. It is important to run appropriate controls to rule out these possibilities.
Q3: My dose-response curve for this compound is not behaving as expected. What could be the issue?
Anomalous dose-response curves can be due to several factors:
-
Compound Instability: Ensure proper storage of this compound at -20°C to maintain its stability.[2][4]
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Solubility Limits: At higher concentrations, the compound may be precipitating out of solution. Visually inspect your assay plates for any signs of precipitation.
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Complex Biological Response: The observed effect might be the net result of multiple on-target and potential off-target effects, leading to a complex, non-classical dose-response relationship.
Q4: How can I confirm that the observed activity of this compound in my assay is due to its antagonism of RARα?
To validate that the observed effect is mediated by RARα, consider the following experiments:
-
Rescue Experiments: Treat cells with a known RARα agonist, such as all-trans-retinoic acid (ATRA), in the presence and absence of this compound. If this compound is acting as an RARα antagonist, it should block the effects of the agonist.[5][8]
-
Use of Control Compounds: Include a structurally unrelated RARα antagonist in your experiments to see if it phenocopies the effects of this compound.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of RARα in your cells. The effect of this compound should be diminished in these cells if it is acting on-target.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Lower the final concentration of this compound. Visually inspect plates for precipitates. Increase the DMSO concentration slightly if cell line permits, ensuring it is consistent across all wells. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes or automated dispensers. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill the outer wells with media or PBS to maintain a humid environment. |
| Assay Reagent Instability | Prepare fresh reagents for each experiment. Ensure proper storage and handling of all assay components. |
Issue 2: Apparent Activity in a Target-Independent Assay
| Potential Cause | Troubleshooting Step |
| Interference with Readout | Run a counterscreen without the biological target to identify compounds that directly interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition). |
| Compound Aggregation | Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTS, CellTiter-Glo) at the same concentrations of this compound used in the primary screen to rule out non-specific toxicity. |
Quantitative Data Summary
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 2.5 nM | RARα | [1][2][3][4] |
| Antagonism IC50 | 500 nM | RARα (Transactivation assay) | [9] |
| Antagonism IC50 | 5000 nM | RARβ (Transactivation assay) | [9] |
| Antagonism IC50 | 10,000 nM | RARγ (Transactivation assay) | [9] |
Experimental Protocols
Protocol 1: RARα Transactivation Competition Assay
This protocol is a general guideline for determining the antagonistic activity of this compound.
-
Cell Culture: Culture HeLa cells (or another suitable cell line) in appropriate media.[6]
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Transfection: Co-transfect the cells with an expression vector for RARα and a reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).[6]
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Treatment: After 24 hours, treat the cells with a submaximal concentration of a known RARα agonist (e.g., all-trans-retinoic acid) and increasing concentrations of this compound.[6]
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Incubation: Incubate the cells for an additional 24 hours.[6]
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Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
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Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as an RARα antagonist.
Caption: A logical workflow for troubleshooting unexpected HTS results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Improving BMS-195614 Delivery in Animal Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-195614 in animal models. The information is designed to help overcome common challenges related to the delivery and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a reported Ki of 2.5 nM.[1][2] It functions by antagonizing agonist-induced coactivator recruitment to the RARα receptor. This selectivity allows for the targeted investigation of RARα-mediated signaling pathways.
Q2: What are the primary solubility challenges with this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and DMF (approximately 30 mg/mL).[2][3] This poor aqueous solubility is a critical factor to consider for in vivo delivery and can be a primary reason for low bioavailability.[4][5][6] For animal studies, a common practice is to first dissolve the compound in 100% DMSO and then dilute it with an aqueous buffer, such as PBS.[3]
Q3: Is this compound effective when administered orally?
While some commercial suppliers describe it as "orally active," published research has shown that this compound exhibits poor in vivo activity in mice when administered orally.[1][4][5][6] This discrepancy is largely attributed to poor oral bioavailability, which may be due to its low solubility, high plasma protein binding, or rapid hepatic metabolism.[6] Therefore, optimizing the formulation and delivery route is essential for achieving desired in vivo target engagement.
Troubleshooting Guide
Issue 1: Low or no observed in vivo efficacy despite using a published dose.
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Question: Is my formulation appropriate for the route of administration?
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Answer: Due to its poor aqueous solubility, this compound may precipitate out of solution when diluted in aqueous vehicles. This is especially problematic for oral gavage. Consider using a formulation with co-solvents or surfactants to improve solubility and stability.[7] Always visually inspect your final formulation for any precipitation before administration. A pilot study to test the stability of your formulation at room temperature over the duration of your experiment is recommended.
-
-
Question: How can I confirm the compound is reaching the target tissue?
-
Answer: A pilot pharmacokinetic (PK) study is the most direct way to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model and formulation.[8] This will provide crucial data on plasma and tissue concentrations over time. In the absence of a full PK study, a pharmacodynamic (PD) study can measure a downstream biomarker of RARα antagonism in the target tissue to confirm target engagement.[7]
-
Issue 2: High variability in experimental results between animals in the same group.
-
Question: Could my formulation be inconsistent?
-
Answer: Yes, if the compound is not fully dissolved or is precipitating, the actual dose administered to each animal can vary significantly. Ensure your stock solution is fully dissolved (gentle warming and sonication can help with DMSO stocks) and that your final formulation is a homogenous suspension or solution.[1][4] Prepare the formulation fresh before each use and keep it well-mixed during the dosing procedure.[3]
-
-
Question: Is the administration technique consistent?
-
Answer: Inconsistent administration, such as improper oral gavage technique, can lead to variability in absorption. Ensure all personnel are thoroughly trained and use consistent, precise techniques for the chosen route of administration (e.g., consistent volume, rate of injection, and anatomical location).[9]
-
Issue 3: Observed toxicity or adverse effects in the treatment group.
-
Question: Is the toxicity from the compound or the vehicle?
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Answer: It is critical to include a "vehicle-only" control group in your experiment.[7] Many solvents and surfactants used to improve solubility (e.g., DMSO, Tween 80, Cremophor EL) can have their own biological effects or toxicities at certain concentrations and dosing frequencies. Any adverse effects observed in the treatment group but not in the vehicle control group are more likely attributable to this compound.
-
-
Question: Could the dose be too high for my specific animal model?
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Answer: Even if you are using a dose from the literature, factors like animal strain, age, and health status can influence tolerance. If toxicity is observed, consider performing a Maximum Tolerated Dose (MTD) study to determine a safe dose range for your specific experimental conditions.[7] This involves administering escalating doses of the compound and monitoring for signs of toxicity over a set period.
-
Data Presentation: Solubility & Administration
Table 1: this compound Solubility Data
| Solvent/Vehicle | Approximate Solubility | Source(s) |
| DMSO | ~30 mg/mL | [2][3] |
| DMF | ~30 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
| Aqueous Buffers | Sparingly soluble | [3] |
Table 2: Recommended Administration Volumes for Mice
| Route | Max Volume (mL) | Recommended Needle Gauge | Source(s) |
| Oral (Gavage) | ~0.25 (for 25g mouse) | 20-22g (flexible tip) | [9] |
| Intraperitoneal (IP) | 2-3 mL | 25-27g | [9] |
| Intravenous (IV) | 0.2 mL | 27-30g | [9] |
| Subcutaneous (SC) | 2-3 mL (divided sites) | 25-27g | [9] |
Note: Optimal gavage volume is typically 5-10 mL/kg. Always use the smallest volume possible.[10]
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Administration
This protocol is a starting point; optimization may be required. The goal is to create a stable suspension for consistent dosing.
-
Prepare Stock Solution: Weigh the required amount of this compound crystalline solid and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming (37°C) and sonication can aid dissolution.[1][4]
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle. A common formulation for poorly soluble compounds is a mix of PBS, a surfactant, and a viscosity-enhancing agent. For example: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile PBS.
-
Create Final Formulation: While vortexing the vehicle from Step 2, slowly add the required volume of the this compound stock solution from Step 1 to achieve the final desired dosing concentration.
-
Important: The final concentration of DMSO should be kept as low as possible (ideally <5-10%) to minimize potential toxicity.
-
-
Homogenize: Keep the final formulation under continuous gentle agitation (e.g., on a stir plate) during the entire dosing procedure to ensure the suspension remains homogenous.
-
Administer: Use a calibrated oral gavage needle to administer the precise volume to each animal.
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
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Animal Groups: Acclimate animals and divide them into groups (n=3-5 per time point). Include a satellite group for observation if needed.
-
Dosing: Prepare and administer this compound using your optimized formulation and intended route of administration.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). If tissue distribution is of interest, euthanize animals at each time point and harvest relevant tissues.
-
Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.
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Bioanalysis: Use a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma and tissue homogenates.
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Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life. This data will provide a definitive profile of your compound's bioavailability.
Visualizations
Caption: Simplified signaling pathway of Retinoic Acid Receptor alpha (RARα) and the antagonistic action of this compound.
Caption: Experimental workflow for the formulation and in vivo testing of this compound in animal models.
Caption: Troubleshooting decision tree for addressing poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. BMS 195614 | Retinoid Receptor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding BMS-195614 degradation during storage and handling.
Welcome to the technical support center for BMS-195614. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during storage and handling, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for issues related to the stability and handling of this compound.
Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results can be a sign of compound degradation. This compound, like many retinoid-related molecules, is susceptible to degradation from improper storage and handling. Factors that can contribute to degradation include exposure to light, elevated temperatures, and multiple freeze-thaw cycles of stock solutions.[1][2] To ensure reproducible results, it is crucial to adhere to the recommended storage and handling procedures outlined in this guide.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathway studies for this compound are not extensively published, based on its chemical structure containing an amide linkage, a potential degradation pathway is hydrolysis.[3][4][5][6] This would result in the cleavage of the amide bond to form 4-aminobenzoic acid and the corresponding naphthalene carboxylic acid derivative. Additionally, as a retinoid-like compound, this compound may be susceptible to photodegradation and oxidation.[1][2][7]
Potential Degradation of this compound
References
- 1. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. oit.edu [oit.edu]
- 7. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for designing experiments with BMS-195614.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-195614.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki of 2.5 nM.[1][2][3][4][5][6] It functions by antagonizing the recruitment of coactivators induced by RARα agonists.[2][3][4][6] It has been shown to moderately decrease the binding of Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) to RARα but does not significantly affect the binding of the Nuclear Receptor Corepressor (NCoR).[2][3][4][6]
Q2: What are the key downstream effects of this compound in vitro?
This compound has been demonstrated to:
-
Reverse the effects of RARα agonists on the differentiation of cell lines such as NB4 and HL60.[7]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[1][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Q4: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least four years.[4][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is advisable to prepare fresh aqueous solutions for daily use.[2]
Troubleshooting Guide
Problem 1: Low or no activity of this compound in my in vitro experiment.
-
Possible Cause 1: Improper dissolution or precipitation in media.
-
Solution: this compound has poor aqueous solubility. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced cytotoxicity and compound precipitation. When diluting the DMSO stock solution into your aqueous experimental buffer or media, do so dropwise while vortexing to facilitate dissolution. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[5]
-
-
Possible Cause 2: Inappropriate concentration range.
-
Solution: The effective concentration of this compound can vary between cell lines and experimental conditions. Based on published studies, effective concentrations typically range from 1 µM to 20 µM.[1][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
-
Possible Cause 3: Insufficient incubation time.
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure proper storage of the compound and its stock solutions as recommended (see FAQ 4). Avoid repeated freeze-thaw cycles of the stock solution. It is best practice to aliquot the stock solution into single-use vials.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Changes in these parameters can alter cellular responses to treatment.
-
Problem 3: Poor in vivo efficacy with oral administration.
-
Possible Cause: Low oral bioavailability.
-
Solution: this compound has been reported to have poor in vivo activity when administered orally in mice.[7][8] This is likely due to high plasma protein binding and rapid hepatic metabolism.[3] For in vivo studies, consider alternative routes of administration, such as intraperitoneal injection, which may bypass the first-pass effect in the liver.[8] However, it is important to note that suitability for intraperitoneal injection does not guarantee efficacy and should be determined experimentally.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Ki for RARα | 2.5 nM | [1][2][3][4][6] |
| Solubility in DMSO | up to 30 mg/mL (66.89 mM) | [1][4] |
| Solubility in DMF | ~30 mg/mL | [4] |
| Storage (Powder) | -20°C (≥ 4 years) | [4][5] |
| Storage (DMSO Stock) | -80°C (6 months); -20°C (1 month) | [1][4] |
Experimental Protocols
In Vitro Cell-Based Assay to Measure RARα Antagonism
This protocol is a general guideline for a reporter assay to quantify the antagonist activity of this compound against a RARα agonist like all-trans retinoic acid (ATRA).
-
Cell Culture: Culture a suitable cell line (e.g., HeLa) in appropriate media.
-
Transfection: Co-transfect the cells with a RARα expression vector and a reporter vector containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase). A constitutively expressed vector (e.g., β-galactosidase) should also be co-transfected to normalize for transfection efficiency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
24 hours post-transfection, treat the cells with a submaximal concentration of ATRA in the presence of increasing concentrations of this compound. Include appropriate vehicle controls.
-
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions. Normalize the reporter activity to the activity of the internal control.
-
Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine its IC50 value.
Visualizations
Caption: Mechanism of this compound as a RARα antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. BMS 195614 | CAS:253310-42-8 | Neutral RARα selective antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. BMS 195614 | Retinoid Receptor | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to RARα Antagonists: BMS-195614 vs. BMS-189532
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent retinoic acid receptor alpha (RARα) antagonists: BMS-195614 and BMS-189532. The information presented is curated to assist researchers in selecting the appropriate antagonist for their specific experimental needs, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction to RARα Antagonism
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription in response to retinoic acid.[1][2] There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ).[1][2] RARα is particularly involved in processes such as cell differentiation, proliferation, and apoptosis.[3] RARα antagonists are molecules that bind to RARα and prevent its activation by endogenous ligands like all-trans retinoic acid (ATRA). This blockade of RARα signaling makes them valuable tools for studying the physiological roles of this receptor and for developing potential therapeutics for various diseases, including cancer and reproductive disorders.[4][5]
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and BMS-189532, providing a direct comparison of their binding affinities and antagonist potencies.
| Parameter | This compound | BMS-189532 |
| Binding Affinity (Ki) for RARα | 2.5 nM[6][7][8] | 27 nM |
| Binding Affinity (Ki) for RARβ | Not consistently reported | 1000 nM |
| Binding Affinity (Ki) for RARγ | Not consistently reported | 3100 nM |
| Antagonist Potency (IC50) for RARα | ~400 nM | 29 nM |
| Antagonist Potency (IC50) for RARβ | ~4000 nM | >10,000 nM |
| Antagonist Potency (IC50) for RARγ | >10,000 nM | >10,000 nM |
Note on Data Discrepancies: It is important to note that the reported in vitro potency for BMS-189532 has shown some variability in the literature, with one study reporting a weaker IC50 of approximately 1 µM for RARα.[9]
Mechanism of Action: RARα Signaling Pathway
RARα antagonists exert their effects by competitively inhibiting the binding of retinoic acid to the RARα receptor. In its inactive state, the RARα/RXR heterodimer is bound to retinoic acid response elements (RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene transcription. Upon binding of an agonist like ATRA, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription. Neutral antagonists like this compound bind to the receptor without inducing this conformational change, thus preventing the recruitment of coactivators and blocking the transcriptional activation.[6]
Experimental Protocols
Detailed below are representative protocols for the key assays used to characterize and compare RARα antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the RARα receptor.
Objective: To measure the ability of a test compound (e.g., this compound or BMS-189532) to compete with a radiolabeled ligand for binding to the RARα protein.
Materials:
-
Purified recombinant human RARα protein
-
Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA)
-
Test compounds (this compound, BMS-189532) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
A constant concentration of purified RARα protein is incubated with a fixed concentration of [³H]-ATRA.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The protein-bound radioligand is separated from the unbound radioligand by rapid filtration through a 96-well filter plate.
-
The amount of radioactivity trapped on the filter, which corresponds to the amount of [³H]-ATRA bound to the receptor, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
RARα Transactivation Assay
This cell-based assay is used to determine the functional antagonist activity (IC50) of a compound.
Objective: To measure the ability of a test compound to inhibit the ATRA-induced transcriptional activation of a reporter gene under the control of a RARE.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HeLa)
-
An expression vector for human RARα
-
A reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
A transfection reagent
-
All-trans retinoic acid (ATRA)
-
Test compounds (this compound, BMS-189532) at various concentrations
-
Cell culture medium and reagents
-
Luminometer or spectrophotometer
Procedure:
-
Cells are co-transfected with the RARα expression vector and the RARE-reporter plasmid.
-
After transfection, the cells are treated with a constant, activating concentration of ATRA in the presence of increasing concentrations of the test antagonist.
-
The cells are incubated for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
The cells are then lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
The concentration of the antagonist that causes a 50% reduction in the ATRA-induced reporter gene activity (IC50) is determined.
In Vivo Activity and Considerations
While both this compound and BMS-189532 have demonstrated in vitro activity as RARα antagonists, their in vivo performance has been noted to be poor when administered orally in some studies.[5][10] This has been attributed to factors such as low oral bioavailability.[10] Researchers planning in vivo experiments should consider these limitations and may need to explore alternative administration routes or newer generation RARα antagonists with improved pharmacokinetic profiles. For instance, both compounds showed minimal to no inhibition of spermatogenesis in mice when given orally.[5]
Conclusion
Both this compound and BMS-189532 are valuable research tools for investigating RARα signaling. This compound exhibits a higher binding affinity for RARα based on its lower Ki value. However, BMS-189532 has also been shown to be a potent RARα antagonist in functional assays. The choice between these two compounds will depend on the specific requirements of the experiment, including the desired potency, the need for selectivity against other RAR subtypes, and the experimental model being used. It is crucial for researchers to consider the available data and the potential for in vivo limitations when designing their studies.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS 195614 | CAS:253310-42-8 | Neutral RARα selective antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: BMS-195614 vs. Pan-RAR Antagonists in Retinoid Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RAR Antagonist Performance with Supporting Experimental Data
Retinoic acid receptors (RARs), members of the nuclear receptor superfamily, are critical mediators of retinoic acid (RA) signaling, playing pivotal roles in cellular differentiation, proliferation, and apoptosis. The development of synthetic antagonists for these receptors has provided powerful tools for dissecting RAR signaling pathways and has opened avenues for therapeutic intervention in various diseases, including cancer and dermatological disorders. This guide provides a comparative analysis of the RARα-selective antagonist BMS-195614 and a class of compounds known as pan-RAR antagonists, which non-selectively inhibit all three RAR isotypes (α, β, and γ).
Performance Characteristics at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and representative pan-RAR antagonists. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered when interpreting these values.
Table 1: Binding Affinity of RAR Antagonists
| Compound | Type | Target(s) | K_i_ (nM) | K_d_ (nM) |
| This compound | RARα-Selective Antagonist | RARα | 2.5[1] | - |
| AGN194310 | Pan-RAR Antagonist | RARα, RARβ, RARγ | - | 3 (RARα), 2 (RARβ), 5 (RARγ)[2] |
| BMS-189453 | Pan-RAR Antagonist | RARα, RARβ, RARγ | - | - |
Table 2: Functional Potency of RAR Antagonists in Transactivation Assays
| Compound | Type | IC_50_ (nM) |
| This compound | RARα-Selective Antagonist | ~500 (RARα), ~5000 (RARβ), ~10000 (RARγ)[3] |
| AGN194310 | Pan-RAR Antagonist | 16-34 (in various prostate cancer cell lines)[2] |
| BMS-189453 | Pan-RAR Antagonist | ~200 (RARα, RARβ, RARγ)[3] |
Table 3: Pharmacokinetic Properties of RAR Antagonists
| Compound | Type | Oral Bioavailability | Key Observations |
| This compound | RARα-Selective Antagonist | Poor in mice[4][5] | Displayed poor in vivo activity when administered orally in mice[4][5]. |
| BMS-189453 | Pan-RAR Antagonist | Good (82-98% in rats and monkeys)[6][7] | Exhibits a relatively short half-life[6]. |
| AGN194310 | Pan-RAR Antagonist | Orally active | Shown to be effective in vivo in mice[8]. |
Mechanism of Action and Signaling Pathways
This compound is a neutral RARα-selective antagonist, meaning it blocks the binding of agonists to RARα without affecting the basal transcriptional activity of the receptor. It antagonizes agonist-induced coactivator recruitment and has been shown to moderately decrease the binding of the corepressor SMRT to RAR. In contrast, pan-RAR antagonists like AGN194310 and BMS-189453 block the activity of all three RAR isotypes. Some pan-RAR antagonists, such as AGN193109, can act as inverse agonists, promoting the recruitment of corepressors and actively repressing gene transcription.
The canonical RAR signaling pathway involves the binding of retinoic acid to an RAR/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription. Antagonists disrupt this process by preventing the conformational changes required for coactivator binding.
Comparative Cellular Effects
The differential selectivity of this compound and pan-RAR antagonists leads to distinct cellular outcomes.
-
This compound (RARα-Selective): Due to its specificity for RARα, this compound is a valuable tool for isolating the functions of this particular isotype. For example, it has been used to demonstrate the role of RARα in HL-60 cell differentiation.[9] It has also been shown to downregulate the expression of IL-6 and VEGF and inhibit the transactivation of NF-κB and AP-1.[1]
-
Pan-RAR Antagonists (e.g., AGN194310, BMS-189453): These compounds provide a means to inhibit the entire RAR signaling axis. They have been shown to be potent inhibitors of cell growth and inducers of apoptosis in various cancer cell lines, particularly prostate cancer.[10] For instance, AGN194310 treatment leads to an increase in granulocyte numbers in vivo.[8] Pan-RAR antagonists can also impact the expression of a broad range of genes regulated by any of the three RAR isotypes. For example, AGN194310 has been shown to affect the expression of genes involved in decidualization.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of RAR antagonists.
Experimental Workflow for RAR Antagonist Characterization
Detailed Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for RARs by measuring its ability to compete with a radiolabeled ligand.
-
Preparation of Reagents:
-
Prepare a binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a solution of recombinant human RARα, RARβ, or RARγ.
-
Prepare a stock solution of a high-affinity radioligand (e.g., [³H]9-cis-Retinoic Acid).
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound or a pan-RAR antagonist) and a known unlabeled competitor for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer to each well.
-
Add the radioligand to all wells at a concentration at or below its K_d_ value.
-
Add serial dilutions of the test compound to the experimental wells.
-
Add a high concentration of the unlabeled competitor to the non-specific binding control wells.
-
Add buffer only to the total binding control wells.
-
Initiate the binding reaction by adding the RAR protein to each well.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound from free radioligand using a method such as filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC_50_ value from the resulting competition curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Detailed Protocol: Reporter Gene Transactivation Assay
This assay measures the functional activity of an antagonist by quantifying its ability to inhibit agonist-induced transcription of a reporter gene.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate growth medium.
-
Co-transfect the cells with an expression vector for the desired RAR isotype (α, β, or γ) and a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase or β-galactosidase). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), plate the cells into a 96-well plate.
-
Prepare serial dilutions of the antagonist.
-
Pre-incubate the cells with the antagonist dilutions for a short period (e.g., 1 hour).
-
Add a constant concentration of an RAR agonist (e.g., all-trans retinoic acid, ATRA) to all wells except the vehicle control.
-
-
Incubation:
-
Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 16-24 hours).
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the activity of the primary reporter (e.g., luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer.
-
-
Data Analysis:
-
Normalize the primary reporter activity to the control reporter activity for each well.
-
Plot the normalized reporter activity against the log concentration of the antagonist.
-
Determine the IC_50_ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity.
-
Conclusion
The choice between an RARα-selective antagonist like this compound and a pan-RAR antagonist depends on the specific research question or therapeutic goal. This compound offers high selectivity for dissecting the specific roles of RARα in various biological processes. However, its poor oral bioavailability may limit its in vivo applications. Pan-RAR antagonists, while lacking isotype specificity, provide a robust method for inhibiting the entire RAR signaling pathway and have demonstrated significant in vivo efficacy and potent anti-proliferative and pro-apoptotic effects in preclinical models. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the selection and application of these valuable pharmacological tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Signaling through retinoic acid receptors is essential for mammalian uterine receptivity and decidualization [insight.jci.org]
Validating the selectivity of BMS-195614 for RARalpha over RARbeta and RARgamma.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-195614's selectivity for the Retinoic Acid Receptor alpha (RARα) over its beta (RARβ) and gamma (RARγ) isoforms. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Selectivity
This compound is a potent and selective antagonist of RARα. Its selectivity is demonstrated by its significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for RARα compared to RARβ and RARγ. The following table summarizes the available quantitative data.
| Parameter | RARα | RARβ | RARγ |
| Ki (nM) | 2.5[1] | No specific value found | No specific value found |
| IC50 (nM) in Transactivation Assay | 500[2] | 5000[2] | 10000[2] |
Note: The Ki value represents the binding affinity of the antagonist to the receptor, while the IC50 in a transactivation assay measures the functional inhibition of the receptor's activity in a cellular context.
Experimental Protocols
The selectivity of this compound is primarily determined through competitive binding assays and functional reporter gene assays. Below is a detailed methodology for a representative transactivation competition assay used to validate RAR antagonist selectivity.
Protocol: RAR Transactivation Competition Assay
This assay measures the ability of a test compound (e.g., this compound) to inhibit the transcriptional activation induced by a known RAR agonist, such as all-trans retinoic acid (ATRA).
1. Cell Culture and Transfection:
- HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
- Cells are seeded in 24-well plates and grown to 50-80% confluency.
- Transient transfection is performed using a lipid-based transfection reagent. Each well is co-transfected with:
- An expression vector for the specific human RAR isoform (RARα, RARβ, or RARγ).
- A reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene.
- A control plasmid, such as one expressing β-galactosidase, to normalize for transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with fresh medium containing:
- A constant concentration of a RAR agonist (e.g., 10 nM ATRA).
- Varying concentrations of the antagonist (this compound).
3. Reporter Gene Assay:
- After a 24-hour incubation period, cells are lysed.
- The activity of the reporter enzyme (luciferase or CAT) is measured using a luminometer or by enzymatic assay, respectively.
- The activity of the normalization enzyme (β-galactosidase) is also measured.
4. Data Analysis:
- The reporter gene activity for each antagonist concentration is normalized to the β-galactosidase activity.
- The normalized data is then plotted against the antagonist concentration to generate a dose-response curve.
- The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity, is calculated from this curve.
Mandatory Visualizations
Retinoic Acid Receptor (RAR) Signaling Pathway
The diagram below illustrates the canonical signaling pathway of retinoic acid receptors.
References
A Comparative Analysis of BMS-195614: In Vitro Efficacy vs. In Vivo Limitations
For Researchers, Scientists, and Drug Development Professionals
BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of cellular differentiation, proliferation, and apoptosis. While its in vitro activity is well-documented, its translation to in vivo models has presented significant challenges. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, supported by experimental data and detailed protocols to inform future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various experimental settings.
In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Description |
| Binding Affinity (Ki) | 2.5 nM | Not specified | Demonstrates high-affinity binding to RARα.[1][2][3] |
| Functional Antagonism | - | HeLa cells | Inhibited all-trans-retinoic acid (ATRA)-induced reporter gene expression.[4][5] |
| Co-regulator Interaction | - | Not specified | Antagonizes agonist-induced coactivator recruitment and moderately decreases SMRT binding to RARα.[2][3] |
| Cell Differentiation | - | NB4 and HL60 cells | Reversed the differentiation-inducing effects of RARα agonists.[4] |
| Anti-adipogenic Effect | - | Bovine stromal-vascular cells | Diminished the anti-adipogenic effect of ATRA.[4] |
| Photoprotection | 10-20 µM | Retinal Pigment Epithelial (RPE) cells | Reduced blue light-induced phototoxicity in the presence of A2E.[1][6] |
| Anti-inflammatory Effect | 6 µM | BV-2 microglial cells | Reversed the anti-inflammatory effect of Vitamin A and retinoic acid on IL-6 release.[1] |
| Cell Migration | 1 µM | MC3T3-E1 osteoblast-like cells | Inhibited retinoic acid-induced cell migration.[1] |
In Vivo Activity of this compound
| Species | Dosing Regimen | Route of Administration | Observed Effect |
| Mice (CD1) | 2 and 10 mg/kg/day for 7 days | Oral | Minimal or no inhibition of spermatogenesis.[1][5] |
| Rats (Wistar) | 75 mg/kg/day | Oral | Required to observe effects on spermatogenesis.[5] |
The significant discrepancy between the potent in vitro activity and the poor in vivo efficacy when administered orally is attributed to unfavorable pharmacokinetic properties, including high plasma protein binding, rapid hepatic metabolism, and moderate permeability.[5]
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-195614 and Genetic Knockdown of RARα in Modulating Retinoic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of the selective RARα antagonist, BMS-195614, with the genetic knockdown of the retinoic acid receptor alpha (RARα). The following sections present a detailed comparison of their mechanisms, biological effects, and experimental considerations, supported by quantitative data and detailed protocols.
Introduction: Targeting the RARα Signaling Pathway
Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors.[1][2] The RAR family consists of three isotypes: RARα, RARβ, and RARγ. RARα, in particular, is a key mediator of RA signaling and has been implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention.
Two primary strategies for interrogating the function of RARα are through pharmacological inhibition with selective antagonists like this compound and genetic silencing using techniques such as RNA interference (RNAi) or gene knockout. This guide will objectively compare these two approaches, highlighting their respective strengths and limitations.
Mechanism of Action
This compound is a synthetic, high-affinity, selective antagonist of RARα.[3] It functions by competitively binding to the ligand-binding pocket of RARα, thereby preventing the recruitment of coactivators necessary for gene transcription. This leads to the inhibition of RA-induced gene expression.
Genetic knockdown of RARα , on the other hand, involves the reduction or complete elimination of RARα protein expression. This is typically achieved through the introduction of short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) that target the RARα mRNA for degradation, or through gene editing technologies like CRISPR/Cas9 to create knockout models.
Comparative Data Presentation
The following tables summarize the quantitative data comparing the effects of this compound and RARα genetic knockdown on various biological parameters.
Table 1: In Vitro Comparison of this compound and RARα Knockdown
| Parameter | This compound | RARα Knockdown (siRNA/shRNA) | Key Findings & References |
| RARα Expression | No direct effect on protein level | Significant reduction in mRNA and protein levels | Genetic knockdown directly reduces the target protein, while this compound acts as a functional antagonist without altering protein expression. |
| Cell Viability (IC50) | Cell line dependent; e.g., µM range in certain cancer cell lines | Varies with cell line and knockdown efficiency | Direct comparison of IC50 values is often context-dependent and requires head-to-head studies.[4][5] |
| Target Gene Expression (e.g., CYP26A1) | Inhibition of RA-induced expression | Basal and RA-induced expression is reduced | Both methods effectively reduce the expression of RARα target genes. |
| Cell Differentiation | Reverses RA-induced differentiation in HL-60 cells[3] | Impairs differentiation in various cell types | Both approaches demonstrate the critical role of RARα in cellular differentiation. |
Table 2: In Vivo Comparison of this compound and RARα Knockout Mice
| Parameter | This compound (Oral Administration) | RARα Knockout Mice | Key Findings & References |
| Spermatogenesis | Poor in vivo activity; minimal to no inhibition at 2-10 mg/kg for 7 days[6][7] | Male sterility, defects in spermatogenesis resembling Vitamin A deficiency[8][9] | Demonstrates the poor oral bioavailability of this compound, contrasting with the severe phenotype of genetic knockout.[7] |
| Phenotype | No significant reported systemic phenotype at tested doses | Coarse fur, male sterility, low body weight, and development of lymphoma in some models[10] | Genetic knockout reveals broader physiological roles of RARα that may not be apparent with pharmacological inhibition due to factors like drug exposure. |
| Compensatory Mechanisms | Not well-characterized | Upregulation of RARβ and RARγ observed in some models[10] | Genetic models can reveal long-term adaptive responses that may not occur with acute pharmacological inhibition. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RARα signaling pathway and a typical experimental workflow for comparing this compound and RARα knockdown.
Caption: RARα signaling pathway and points of intervention.
Caption: Experimental workflow for comparison.
Experimental Protocols
RARα Knockdown and Western Blot Analysis
Objective: To confirm the knockdown of RARα protein expression following shRNA transduction.
Materials:
-
Lentiviral particles containing RARα shRNA and scrambled control shRNA
-
Target cells (e.g., MCF-7)
-
Polybrene
-
Puromycin (for selection)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-RARα
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Transduction: Seed target cells and transduce with lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.
-
Cell Lysis: After selection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of RARα and its target genes following treatment with this compound or RARα knockdown.
Materials:
-
Treated or transduced cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RARα, target genes (e.g., CYP26A1), and a housekeeping gene (e.g., GAPDH)
Protocol:
-
RNA Extraction: Isolate total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, primers, and qPCR master mix.
-
Run the reactions on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[11]
-
Cell Viability Assay
Objective: To assess the effect of this compound and RARα knockdown on cell viability.
Materials:
-
Treated or transduced cells seeded in a 96-well plate
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or transduce with RARα/scrambled shRNA.
-
After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Discussion and Conclusion
This guide provides a framework for the cross-validation of a pharmacological inhibitor, this compound, and genetic knockdown of its target, RARα.
Key Considerations:
-
Specificity: this compound is highly selective for RARα, but off-target effects, though minimal, cannot be entirely ruled out. Genetic knockdown is highly specific to the targeted gene but may lead to compensatory changes in related genes.[10]
-
Temporal Control: Pharmacological inhibition offers acute and reversible control over protein function. Genetic knockdown, especially with stable integration, leads to long-term and often irreversible loss of the protein.
-
In Vivo Applicability: The poor oral bioavailability of this compound limits its in vivo efficacy when administered orally.[7] In contrast, genetic knockout models provide a systemic and continuous loss of function.
-
Interpretation of Results: Discrepancies between the effects of a chemical inhibitor and genetic knockdown can provide valuable insights into the non-canonical functions of a protein or the presence of off-target effects of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of RAR alpha in mice by antisense transgene leads to a compensatory increase in RAR beta and RAR gamma and development of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RARα Antagonists: BMS-195614, ER50891, and AGN193109
For researchers and professionals in drug development, the selection of a specific Retinoic Acid Receptor Alpha (RARα) antagonist is a critical decision. This guide provides a detailed comparison of three prominent RARα antagonists: BMS-195614, ER50891, and AGN193109, supported by experimental data to facilitate an informed choice for your research needs.
Quantitative Comparison of RARα Antagonists
The following table summarizes the key quantitative data for this compound, ER50891, and AGN193109, highlighting their binding affinities and antagonist activities.
| Compound | Target | Metric | Value | Selectivity | Reference |
| This compound | RARα | Ki | 2.5 nM | Selective for RARα.[1][2][3] | [1][2][3] |
| ER50891 | RARα | IC50 | 31.2 nM | Selective for RARα over RARβ and RARγ.[4] | [4] |
| RARα | Relative IC50 | 1.8 nM | [4] | ||
| RARβ | Relative IC50 | 535 nM | [4] | ||
| RARγ | Relative IC50 | 432 nM | [4] | ||
| AGN193109 | RARα | Kd | 2 nM | Pan-RAR antagonist.[5][6] | [5][6] |
| RARβ | Kd | 2 nM | [5][6] | ||
| RARγ | Kd | 3 nM | [5][6] |
Experimental Methodologies
The characterization of these RARα antagonists involves several key experimental protocols. Below are detailed descriptions of the methodologies commonly employed.
| Experiment | Protocol |
| Competitive Binding Assay | Human recombinant RARα ligand-binding domain (LBD) is incubated with a radiolabeled ligand, such as [³H]9-cis-Retinoic acid, and varying concentrations of the antagonist. The reaction is allowed to reach equilibrium. The amount of radioligand bound to the receptor is then measured, typically by scintillation counting, to determine the antagonist's ability to compete with the natural ligand. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.[7] |
| Transactivation/Reporter Gene Assay | Cells (e.g., HeLa) are co-transfected with an expression vector for RARα and a reporter plasmid containing a Retinoic Acid Response Element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT). The cells are then treated with a RARα agonist (e.g., all-trans retinoic acid - ATRA) in the presence of varying concentrations of the antagonist. The expression of the reporter gene is measured to determine the antagonist's ability to inhibit agonist-induced gene transcription.[8][9] |
| Cell Differentiation Assay | Acute promyelocytic leukemia cell lines, such as NB4 and HL60, are treated with a RARα agonist (e.g., AM580) to induce differentiation. The ability of the antagonist to reverse this agonist-induced differentiation is then assessed by monitoring cell morphology or the expression of differentiation markers.[10] |
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and experimental setups, the following diagrams are provided.
Caption: The RARα signaling pathway, illustrating both repression and activation of target genes.
Caption: A typical experimental workflow for an RARα antagonist reporter gene assay.
Concluding Remarks
-
This compound emerges as a highly selective antagonist for RARα, making it a suitable tool for studies focused specifically on this receptor subtype.[1][2][3]
-
ER50891 also demonstrates strong selectivity for RARα and has been used to antagonize the effects of all-trans retinoic acid in various biological systems.[4][11]
-
AGN193109 acts as a pan-RAR antagonist, with high affinity for all three RAR subtypes (α, β, and γ).[5][6][12] This makes it a valuable tool for investigating the overall effects of RAR inhibition.
The choice between these antagonists will ultimately depend on the specific requirements of the research, particularly the desired level of selectivity for the RARα isotype. The provided data and protocols aim to support an evidence-based decision for advancing your research in the field of retinoic acid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. apexbt.com [apexbt.com]
- 11. The Antagonist of Retinoic Acid Receptor α, ER-50891 Antagonizes the Inhibitive Effect of All-Trans Retinoic Acid and Rescues Bone Morphogenetic Protein 2-Induced Osteoblastogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of BMS-195614 in Retinoic Acid-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BMS-195614, a selective retinoic acid receptor alpha (RARα) antagonist, and its potential role in overcoming retinoic acid (RA) resistance in cancer. While direct comparative studies on RA-resistant models are limited, this document synthesizes available data on this compound and contrasts it with other therapeutic strategies aimed at circumventing RA resistance.
Introduction to Retinoic Acid Resistance in Cancer
Retinoic acid, a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] Its therapeutic application in oncology, particularly the success of all-trans retinoic acid (ATRA) in treating acute promyelocytic leukemia (APL), has been a landmark in differentiation therapy.[2] However, the efficacy of retinoids in solid tumors has been hampered by both intrinsic and acquired resistance.[3]
Mechanisms of RA resistance are multifaceted and include:
-
Alterations in RA metabolism: Increased catabolism by cytochrome P450 enzymes can reduce intracellular RA levels.[4]
-
Epigenetic silencing of RARs: Hypermethylation of the RARβ promoter is a common event in various cancers, leading to the loss of a key tumor suppressor.[5]
-
Dysregulation of nuclear receptors and coregulators: Changes in the expression or function of RARs and their corepressors or coactivators can impair RA signaling.[2]
-
Presence of cancer stem cells: These cells are often resistant to differentiation-inducing agents like RA.
This compound: A Selective RARα Antagonist
This compound is a potent and selective antagonist of the retinoic acid receptor α (RARα) with a Ki of 2.5 nM.[6] As an antagonist, it blocks the binding of RA and other agonists to RARα, thereby inhibiting the transcriptional activation of RARα target genes.[7] This selective antagonism allows for the specific interrogation of RARα-mediated signaling pathways.
While seemingly counterintuitive to use an RAR antagonist to overcome RA resistance, the rationale lies in the complex interplay of RAR subtypes and other signaling pathways. In some contexts, blocking a specific RAR subtype might sensitize cells to other therapies or prevent off-target effects of RA. For instance, in breast cancer cells, the use of this compound in combination with RA suggested that RARα is not required for RA's inhibitory effect on cell migration, implicating other RAR subtypes in this process.[5]
Comparative Efficacy and Alternative Strategies
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings | Reference(s) |
| This compound (RARα Antagonist) | Selectively blocks RARα signaling. | In T47D breast cancer cells, this compound did not reverse the RA-induced inhibition of cell migration, suggesting RARα is not essential for this effect. It has been shown to reverse the effects of RARα agonists in leukemia cell lines. | [5][7] |
| AGN194301 (RARα Antagonist) | High-affinity RARα-specific antagonist. | Did not affect the basal proliferation of hormone-depleted or tamoxifen-treated breast cancer cells, suggesting it doesn't interfere with the ligand-insensitive actions of RARα1 in this context. | [2] |
| Bexarotene (RXR Agonist) | Activates Retinoid X Receptors (RXRs), which heterodimerize with RARs. | Approved for the treatment of cutaneous T-cell lymphoma (CTCL). Its efficacy in other cancers is under investigation, with RXR levels potentially serving as a biomarker for response. Combination with other agents may enhance efficacy. | [8][9][10] |
| HDAC Inhibitors (e.g., Vorinostat) | Inhibit histone deacetylases, leading to chromatin relaxation and re-expression of silenced genes, including RARβ. | Can act synergistically with retinoids to inhibit tumor growth. They can induce cell cycle arrest and apoptosis. Several HDAC inhibitors are in clinical trials for various cancers. | [11][12][13] |
| Combination Therapy (e.g., RA + FAK inhibitor) | Targets both the RA signaling pathway and other critical cancer pathways like focal adhesion kinase (FAK) signaling. | The combination of RA and a FAK inhibitor showed a more potent inhibition of tumor growth and metastasis in a breast cancer model compared to either agent alone. | [14] |
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of this compound in RA-resistant cancer models are not published in a comprehensive format. The following are representative protocols synthesized from available literature for key in vitro assays.
Establishment of Retinoic Acid-Resistant Cell Lines
-
Principle: Cancer cell lines are continuously cultured in the presence of escalating concentrations of all-trans retinoic acid (ATRA) over an extended period to select for a resistant population.
-
Protocol:
-
Culture the parental cancer cell line (e.g., MCF-7, T47D for breast cancer) in standard growth medium.
-
Introduce ATRA at a low concentration (e.g., 0.1 µM).
-
Once the cells recover and resume proliferation, subculture them and increase the ATRA concentration in a stepwise manner (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Maintain the cells at each concentration for several passages until a stable, resistant population is established.
-
Confirm resistance by comparing the IC50 value of ATRA in the resistant line to the parental line using a cell viability assay.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RA-resistant cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) alone or in combination with ATRA or other compounds for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
-
Principle: To detect changes in the expression levels of key proteins involved in RA signaling and apoptosis in response to treatment.
-
Protocol:
-
Seed RA-resistant cells in 6-well plates and treat with this compound as described for the viability assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., RARα, RARβ, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling Pathway and Points of Intervention
This diagram illustrates the canonical retinoic acid signaling pathway and highlights the points of action for this compound and alternative therapeutic strategies.
Caption: Retinoic Acid Signaling and Therapeutic Interventions.
Experimental Workflow for Evaluating this compound
This workflow outlines the key steps in assessing the efficacy of this compound in RA-resistant cancer cell lines.
Caption: In Vitro Evaluation of this compound Efficacy.
Conclusion and Future Directions
This compound, as a selective RARα antagonist, is a valuable tool for dissecting the specific roles of RARα in cancer biology and RA resistance. The limited available data suggests that its utility may not be as a standalone therapy to restore RA sensitivity but rather as a probe to understand the underlying mechanisms of resistance and potentially in combination therapies.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with other RAR modulators and resistance-reversing agents in well-characterized RA-resistant cancer models are crucial.
-
In vivo studies: Given the poor oral bioavailability reported, novel formulations or delivery methods for this compound would be necessary to evaluate its in vivo efficacy.
-
Combination therapies: Investigating the synergistic potential of this compound with other targeted therapies or chemotherapies in RA-resistant cancers could unveil novel therapeutic strategies.
This guide highlights the current understanding of this compound in the context of RA-resistant cancers. As research progresses, a clearer picture of its therapeutic potential will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Emerging roles of bexarotene in the prevention, treatment and anti-drug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 13. A functional genetic screen identifies retinoic acid signaling as a target of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Treatment of Retinoic Acid Plus Focal Adhesion Kinase Inhibitor Prevents Tumor Growth and Breast Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different RARalpha antagonists in functional assays.
For researchers navigating the complex landscape of Retinoic Acid Receptor alpha (RARα) biology, the selection of a potent and selective antagonist is a critical step. This guide provides a direct comparison of several widely used RARα antagonists, presenting key functional data in a clear, structured format. Detailed experimental protocols for the cited assays are also included to support the replication and expansion of these findings.
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene expression involved in cell growth, differentiation, and embryonic development. The alpha subtype, RARα, is of particular interest in various research fields, from oncology to developmental biology. The ability to selectively block RARα activity with chemical antagonists is a powerful tool for dissecting its physiological and pathological functions.
This guide focuses on a head-to-head comparison of the following RARα antagonists: BMS-189532, BMS-195614, AGN194301, Ro 41-5253, and ER 50891. Their performance in two key functional assays—transactivation competition assays and radioligand binding assays—is summarized below.
Quantitative Comparison of RARα Antagonists
The following table summarizes the reported potency (IC50) and binding affinity (Ki) of various RARα antagonists. Lower values indicate greater potency and affinity.
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference |
| BMS-189532 | Transactivation | Human | ~27-29 | - | Selective for RARα over RARβ and RARγ | [1][2] |
| This compound | Transactivation | Human | ~500 | - | Selective for RARα | [2] |
| Binding | Human | - | 2.5 | Selective for RARα | ||
| AGN194301 | Colony Formation | Human | ~200 | - | More active than specific RARα agonists | |
| Ro 41-5253 | Transactivation | Human | 60 | - | ~40-fold selective for RARα over RARβ and ~55-fold over RARγ | |
| ER 50891 | Transactivation | - | 31.2 | - | Highly selective for RARα |
RARα Signaling Pathway
The canonical RARα signaling pathway involves the binding of its natural ligand, all-trans retinoic acid (ATRA). This binding event triggers a conformational change in the RARα/RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which in turn initiates the transcription of target genes. RARα antagonists competitively bind to the ligand-binding pocket of RARα, preventing the binding of ATRA and subsequent transcriptional activation.
Figure 1. Simplified RARα signaling pathway showing activation by ATRA and inhibition by an antagonist.
Experimental Workflows and Protocols
Transactivation (Reporter Gene) Competition Assay
This assay is a cornerstone for functionally characterizing RARα antagonists. It measures the ability of a compound to inhibit the transcriptional activation induced by an RARα agonist, such as ATRA. A common readout is the activity of a reporter gene, like luciferase, which is placed under the control of a retinoic acid response element (RARE).
Figure 2. General workflow for a RARα antagonist reporter gene assay.
Detailed Protocol: Luciferase-Based Transactivation Competition Assay
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T, HeLa, or CHO cells) that has been co-transfected with expression vectors for human RARα and a luciferase reporter plasmid containing multiple copies of a RARE upstream of the luciferase gene.[3]
-
Maintain cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
On the day of the assay, harvest the cells and plate them into 96-well white, clear-bottom assay plates at a predetermined optimal density. Allow cells to attach for several hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the RARα antagonist compounds in a suitable vehicle (e.g., DMSO).
-
Add the diluted antagonists to the cell plates.
-
Prepare a solution of an RARα agonist, such as all-trans retinoic acid (ATRA), at a concentration that elicits a submaximal response (typically around the EC80).
-
Add the ATRA solution to all wells except for the vehicle control wells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[3]
-
-
Luciferase Assay and Data Analysis:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to each well.
-
Measure the luminescence signal using a plate luminometer.
-
The antagonist activity is determined by the reduction in the luciferase signal in the presence of the agonist.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Radioligand Binding Assay
This biochemical assay directly measures the affinity of a compound for the RARα protein. It involves a competition between a radiolabeled ligand (e.g., [3H]-ATRA) and the unlabeled antagonist for binding to the receptor.
Detailed Protocol: Radioligand Binding Assay
-
Receptor Preparation:
-
Prepare a source of RARα protein. This can be in the form of nuclear extracts from cells overexpressing RARα, or purified recombinant RARα protein.
-
-
Binding Reaction:
-
In a multi-tube format, combine the receptor preparation with a fixed, low concentration of a radiolabeled RARα ligand (e.g., [3H]-all-trans retinoic acid).
-
Add increasing concentrations of the unlabeled RARα antagonist to compete with the radioligand for binding to the receptor.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
This comparative guide provides a foundation for researchers to select and utilize RARα antagonists effectively. The provided data and protocols are intended to facilitate experimental design and the interpretation of results in the ongoing exploration of RARα signaling.
References
Validating Downstream Target Gene Modulation by BMS-195614 Using qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BMS-195614, a selective Retinoic Acid Receptor alpha (RARα) antagonist, and its role in modulating downstream target genes. The focus is on the validation of this modulation using quantitative polymerase chain reaction (qPCR), a highly sensitive and specific method for gene expression analysis. This document offers supporting experimental data where available, detailed experimental protocols, and visualizations to elucidate key pathways and workflows.
Introduction to this compound and RARα Signaling
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in regulating gene transcription in response to retinoic acid (RA).[1][2][3][4] By binding to RARα, this compound blocks the recruitment of coactivators, thereby inhibiting the transcription of RA-target genes.[2][3][4] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological processes mediated by RARα signaling.
The RARα signaling pathway is integral to numerous biological processes, including cell differentiation, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a key target for therapeutic intervention. Downstream targets of the RARα pathway include genes involved in inflammation, angiogenesis, and cell survival, such as Interleukin-6 (IL-6), Vascular Endothelial Growth Factor (VEGF), and B-cell lymphoma 2 (Bcl2).[1]
Comparative Analysis of RARα Antagonists
While this compound is a well-characterized RARα antagonist, other compounds with similar selectivity profiles are available for research. This section compares this compound with two other notable RARα antagonists: BMS-189532 and YCT-529.
Table 1: Comparison of RARα Antagonists
| Feature | This compound | BMS-189532 | YCT-529 |
| Selectivity | RARα-selective antagonist | RARα-selective antagonist | Potent and selective RARα antagonist |
| Reported Bioavailability | Poor oral bioavailability | Poor oral bioavailability | Favorable pharmacokinetics and orally active |
| Primary Research Area | In vitro and in vivo studies of RARα function, male contraception | Male contraception | Male contraception (currently in clinical development) |
Quantitative Assessment of Target Gene Modulation by qPCR
Quantitative PCR is the gold standard for validating the modulation of target gene expression. However, publicly available, direct comparative qPCR data for the effects of this compound and its alternatives on key downstream targets is limited. The following table summarizes the available quantitative data for this compound.
Table 2: Quantitative Gene Expression Modulation by this compound
| Target Gene | Cell Type | Treatment Conditions | Fold Change in mRNA Expression (vs. Control) | Reference |
| IL-6 | Porcine Retinal Pigment Epithelial (RPE) cells | A2E-induced inflammation, treated with this compound | -1.72 (downregulation) | [2] |
| VEGF | Porcine Retinal Pigment Epithelial (RPE) cells | A2E-induced inflammation, treated with this compound | -0.73 (downregulation) | [2] |
| Bcl2 | Not specified | Not specified | "Restores expression" (Quantitative data not available) | [1] |
Data for Alternative Compounds:
-
BMS-189532: No publicly available qPCR data was found for the modulation of IL-6, VEGF, or Bcl2.
-
YCT-529: A Phase 1a clinical trial reported that single oral doses of YCT-529 had no effect on inflammatory biomarker levels, including IL-6, in healthy male volunteers.[5][6] However, this reflects systemic protein levels and not targeted gene expression in a specific cell type under disease-relevant conditions.
Experimental Protocols
This section outlines a detailed methodology for validating the modulation of downstream target genes of this compound using qPCR.
I. Cell Culture and Treatment
-
Cell Line: Select a cell line known to express RARα and the target genes of interest (e.g., a relevant cancer cell line, endothelial cells, or immune cells).
-
Culture Conditions: Culture the cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., all-trans retinoic acid, ATRA, to induce target gene expression) in parallel.
-
II. RNA Isolation and cDNA Synthesis
-
RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol or a column-based kit) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered pure. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
III. Quantitative PCR (qPCR)
-
Primer Design and Validation: Design or obtain validated primers for the target genes (IL-6, VEGF, Bcl2) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Validate primer efficiency by running a standard curve.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run all samples in triplicate.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Thermal Cycling: Perform the qPCR reaction using a thermal cycler with the following typical stages:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis (for SYBR Green) to verify product specificity.
-
IV. Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each gene of interest and the housekeeping genes.
-
Relative Quantification (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
-
Calculate the fold change in gene expression: Fold Change = 2^(-ΔΔCt).
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: RARα Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for qPCR Validation.
Conclusion
This compound is a valuable chemical probe for investigating RARα-mediated gene regulation. The provided qPCR protocol offers a robust framework for researchers to validate the modulation of downstream target genes like IL-6, VEGF, and Bcl2. While direct comparative quantitative data for this compound and its alternatives remains sparse in the public domain, the available evidence indicates that this compound effectively downregulates the expression of key inflammatory and angiogenic genes. Further research employing standardized qPCR protocols is necessary to build a comprehensive comparative dataset for these important research compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of BMS-195614 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BMS-195614, a selective Retinoic Acid Receptor Alpha (RARα) antagonist, in primary cells. It is designed to offer an objective analysis of its performance against other RARα antagonists, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] It acts as a neutral antagonist, meaning it blocks the binding of agonists like all-trans retinoic acid (ATRA) without initiating an inverse agonist effect.[2] With a Ki of 2.5 nM, this compound demonstrates high affinity for RARα.[2] Its primary mechanism involves antagonizing agonist-induced coactivator recruitment to the RARα complex.[2] This guide will delve into its on-target effects in primary immune cells and provide a comparative perspective.
Comparative Analysis of RARα Antagonists in Primary Cells
While direct head-to-head studies of this compound against other specific RARα antagonists like ER50891 or AGN193109 in primary immune cells are not extensively documented in publicly available literature, a comparison can be drawn from their known mechanisms and effects in relevant primary cell types. The following table summarizes the known on-target effects of this compound and provides a comparative context with other RARα antagonists based on available data.
| Parameter | This compound | BMS-189532 | Other RARα Antagonists (General) |
| Target | Retinoic Acid Receptor Alpha (RARα) | Retinoic Acid Receptor Alpha (RARα) | Primarily RARα, with varying selectivity |
| Mechanism of Action | Neutral Antagonist; blocks agonist-induced coactivator recruitment.[2] | RARα-selective antagonist. | Can be neutral antagonists or inverse agonists. |
| Binding Affinity (Ki) | 2.5 nM[2] | Not explicitly stated in compared sources. | Varies by compound. |
| Effect on Primary Dendritic Cells | Inhibits retinoic acid-induced apoptosis in immature dendritic cells.[3] | Not explicitly stated in compared sources. | Can modulate dendritic cell maturation and activation. |
| Effect on Primary Macrophages/Microglia | Blocks the anti-inflammatory effects of RARα agonists in microglia-like cells.[4] | Not explicitly stated in compared sources. | Can modulate NF-κB signaling and cytokine production. |
| Effect on Primary T Cells | Expected to modulate T cell differentiation and activation by blocking RARα signaling. | Not explicitly stated in compared sources. | Can influence Th1, Th2, and Th17 differentiation pathways. |
| Reported In Vitro Effects | Reverses agonist-induced differentiation in leukemia cell lines; reduces IL-6 and VEGF expression in RPE cells.[1][5] | Characterized as a potent in vitro antagonist.[6] | Effects vary depending on the specific compound and cell type. |
Experimental Protocols
Detailed methodologies for key experiments to assess the on-target effects of this compound in primary cells are provided below.
Mixed Lymphocyte Reaction (MLR) for T Cell Activation
This assay assesses the ability of a compound to modulate T cell proliferation and activation in response to allogeneic stimulation.
Objective: To determine the effect of this compound on T cell activation and proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
This compound (and other comparators) dissolved in DMSO
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Label the "responder" PBMCs from one donor with CFSE dye according to the manufacturer's instructions.
-
Co-culture the CFSE-labeled responder PBMCs with irradiated (to prevent proliferation) "stimulator" PBMCs from the second donor at a 1:1 ratio in a 96-well plate.
-
Add this compound or other test compounds at various concentrations to the co-culture. Include a vehicle control (DMSO).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Analyze the cells by flow cytometry. T cell proliferation is measured by the dilution of the CFSE dye in the CD3+ population. Activation is assessed by the expression of activation markers.
Cytokine Profiling in Primary T Cells
This protocol is for measuring the production of key cytokines from primary T cells to understand the immunomodulatory effects of this compound.
Objective: To quantify the effect of this compound on cytokine production by activated primary T cells.
Materials:
-
Isolated primary CD4+ T cells
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (and other comparators)
-
96-well flat-bottom plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)
Protocol:
-
Isolate primary CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody.
-
Add this compound or other test compounds at desired concentrations.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant.
-
Analyze the supernatant for the presence of various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10, IL-17) using a multiplex cytokine assay according to the manufacturer's protocol.
Dendritic Cell Maturation Assay
This assay evaluates the impact of this compound on the maturation of primary dendritic cells.
Objective: To assess the effect of this compound on the expression of maturation markers on dendritic cells.
Materials:
-
Monocytes isolated from PBMCs
-
GM-CSF and IL-4 for differentiating monocytes into immature dendritic cells (iDCs)
-
LPS (Lipopolysaccharide) to induce DC maturation
-
This compound (and other comparators)
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
-
Flow cytometer
Protocol:
-
Isolate monocytes from PBMCs by plastic adherence or MACS.
-
Culture the monocytes in the presence of GM-CSF and IL-4 for 5-6 days to generate iDCs.
-
On day 6, treat the iDCs with this compound or other compounds for 2 hours before adding LPS to induce maturation.
-
Incubate for another 24-48 hours.
-
Harvest the cells and stain with antibodies for DC maturation markers.
-
Analyze the expression of these markers by flow cytometry to determine the effect of the compounds on DC maturation.
Visualizing the Molecular Interactions and Workflows
To better understand the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Simplified RARα signaling pathway and the antagonistic action of this compound.
Figure 2: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR).
Conclusion
This compound is a well-characterized, high-affinity selective RARα antagonist. Its on-target effects in primary cells, particularly immune cells, demonstrate its utility in studying the role of RARα in immune regulation. While more direct comparative studies with other RARα antagonists in primary cell systems are needed to fully delineate its relative potency and efficacy, the available data suggest it is a valuable tool for in vitro investigations. The provided protocols and diagrams serve as a foundation for researchers to design and interpret experiments aimed at further confirming and expanding upon the on-target effects of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Retinoids Regulate Survival and Antigen Presentation by Immature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
